4-Hydroxycoumarin is a simple coumarin derivative characterized by a 1-benzopyran-2-one core structure, where a hydroxy group is substituted at the C-4 position of the pyrone ring. This specific substitution pattern is the foundation for its unique chemical reactivity and diverse biological activities. The molecule's core consists of a fused benzene and α-pyrone ring system, forming the basic benzopyrone scaffold [1] [2]. The 4-hydroxy group enables tautomerization and allows the molecule to act as a key precursor for a vast array of derivatives through reactions at this active position [3].
The structural motif of this compound serves as the fundamental building block for a major class of anticoagulants, which are characterized by a 3-substituted this compound structure [3] [1]. This includes widely used pharmaceuticals like warfarin and rodenticides like brodifacoum. The planarity of the fused ring system and the conjugated π-electrons contribute to its stability and ability to participate in stacking interactions with biological targets.
Table 1: Physicochemical Properties of this compound
| Property | Value / Description | Source / Context |
|---|---|---|
| Molecular Formula | C₉H₆O₃ | [1] [4] |
| Molar Mass | 162.14 g·mol⁻¹ | [1] [4] |
| Melting Point | 212 °C | [4] |
| Physical Appearance | White to light yellow powder or crystal | [4] |
| Purity (Commercial) | >98.0% (GC) | [4] |
| Storage Conditions | Room temperature (recommended in a cool, dark place <15°C) | [4] |
In plants such as Sorbus aucuparia, this compound is synthesized through a concise two-enzyme pathway. The process begins with the activation of salicylate to salicoyl-CoA, catalyzed by a salicylate:CoA ligase (SCL). The key cyclization step is then performed by a biphenyl synthase (BIS), which catalyzes a single decarboxylative condensation of salicoyl-CoA with malonyl-CoA to form the this compound ring structure directly [5]. This pathway represents a direct and efficient route found in certain plants, where BIS enzymes, upon elicitor treatment, show a pronounced substrate preference for salicoyl-CoA over benzoyl-CoA, facilitating the specific production of this compound [6] [5].
In fungi, this compound is a metabolic intermediate derived from the precursor coumarin during the fermentation of plant materials [1]. Notably, in spoiled sweet clover silages, molds like Penicillium and Aspergillus can produce this compound [5]. A significant downstream event occurs spontaneously in the presence of environmental formaldehyde, where two molecules of this compound link via a methylene bridge to form dicoumarol [1] [5]. This compound is a potent anticoagulant and the cause of "sweet clover disease" in livestock, and it served as the prototype for the entire class of synthetic this compound anticoagulant drugs [6] [1].
Figure 1: Natural biosynthetic pathways of this compound in plants and fungi, and spontaneous formation of Dicoumarol. SCL: Salicylate:CoA Ligase; BIS: Biphenyl Synthase; ICS: Isochorismate Synthase; IPL: Isochorismate Pyruvate Lyase.
A significant breakthrough in this compound production is the complete engineering of a novel biosynthetic pathway in Escherichia coli, enabling de novo synthesis from simple carbon sources. This approach integrates genes from bacterial salicylate biosynthesis and plant-derived cyclization enzymes, moving away from dependence on plant extracts or petrochemical feedstocks [6]. The engineered pathway comprises an upper module for salicylate biosynthesis and a lower module for its conversion to 4HC.
Figure 2: Engineered de novo biosynthetic pathway for this compound in E. coli and subsequent in situ semisynthesis of Warfarin.
Strain Engineering and Fermentation:
Analytical Quantification (HPLC):
Table 2: Key Enzymes in the Engineered Microbial Pathway for this compound
| Enzyme | Gene / Example | Source Organism | Catalytic Function | Key Kinetic Parameter |
|---|---|---|---|---|
| Isochorismate Synthase | entC | Escherichia coli | Converts chorismate to isochorismate | KM = 11.93 µM; kcat = 2.12 s⁻¹ [6] |
| Isochorismate Pyruvate Lyase | pchB | Pseudomonas fluorescens | Converts isochorismate to salicylate | Estimated turnover number = 15.8 s⁻¹ [6] |
| Salicylate:CoA Ligase | sdgA | Streptomyces sp. WA46 | Activates salicylate to salicoyl-CoA | KM = 4.05 µM; kcat = 10.63 s⁻¹ [6] |
| Biphenyl Synthase | BIS3 | Sorbus aucuparia | Condenses salicoyl-CoA & malonyl-CoA to form 4HC | Preferential substrate: salicoyl-CoA [6] |
While biosynthesis offers a sustainable future, classical chemical synthesis remains a vital and widely used method for producing this compound and its derivatives in the laboratory. The most common route is the base-catalyzed cyclization of ethyl acetylsalicylate, which proceeds through an intramolecular Claisen condensation.
This protocol outlines a modern adaptation of the classical synthesis, providing a practical and reliable method for producing this compound on a laboratory scale [7].
Reaction Mechanism: The synthesis begins with acetylsalicylic acid (aspirin), which is first esterified to form ethyl acetylsalicylate. In the presence of a strong base, this ester undergoes deprotonation at the methyl group of the acetyl moiety to form a carbanion. This enolate attacks the ester carbonyl of the neighboring salicylate group, leading to cyclization and the formation of the this compound core after work-up [7].
Step-by-Step Procedure:
This compound itself is the immediate precursor for a vast class of pharmacologically active compounds. Its primary significance lies in the 3-substituted derivatives that function as vitamin K antagonists [3] [6]. These drugs, including warfarin, acenocoumarol, and phenprocoumon, are mainstays in the oral treatment of thromboembolic diseases. Their mechanism involves inhibition of the vitamin K epoxide reductase (VKOR) complex in the liver, which disrupts the vitamin K cycle necessary for the γ-carboxylation of clotting factors II, VII, IX, and X. This results in the production of inactive clotting factors and effective anticoagulation [3] [1]. Beyond anticoagulation, the this compound scaffold exhibits a wide spectrum of biological activities, serving as a lead structure for developing agents with analgesic, anti-inflammatory, antibacterial, antiviral, and anticancer properties [3] [2].
The field of this compound research is dynamic, with several promising frontiers, particularly in sustainable production and drug discovery.
| Aspect | Description |
|---|---|
| Principal Activity | Serves as the direct precursor for vitamin K antagonist anticoagulants; the parent compound itself is not an anticoagulant [1]. |
| Key Derivatives & Uses | Pharmaceuticals: Warfarin, Acenocoumarol, Phenprocoumon (Anticoagulants) [1]. Rodenticides: Brodifacoum, Difenacoum, Flocoumafen [2] [1]. | | Mechanism of Action | Derived drugs inhibit the enzyme vitamin K epoxide reductase, depleting reduced vitamin K in tissues. This disrupts the activation of vitamin K-dependent clotting factors [2] [1]. | | Reported Biological Activities | Analgesic, anti-arthritis, anti-inflammatory, anti-pyretic, anti-bacterial, anti-viral, and anti-cancer properties [2]. |
The pharmacological significance of 4-hydroxycoumarin derivatives primarily lies in their ability to prevent blood clotting. The diagram below illustrates the mechanism through which these derivatives exert their anticoagulant effect.
This mechanism explains why this compound derivatives are classified as Vitamin K Antagonists (VKAs). The "super-warfarin" rodenticides like brodifacoum have larger lipophilic substituents, causing them to be retained in the body for much longer periods [1].
Recent research has expanded the potential applications of this compound derivatives. Here is a detailed methodology for evaluating their anti-inflammatory activity based on a recent study:
1. In Vitro Anti-inflammatory Screening
2. Investigation of Molecular Mechanism
3. In Vivo Validation
For researchers interested in production, both microbial biosynthesis and chemical synthesis pathways have been developed.
Microbial Biosynthesis: An artificial biosynthetic pathway has been successfully engineered in E. coli.
Chemical Synthesis: A variety of efficient synthetic methods are available.
4-Hydroxycoumarin is the essential building block for synthetic vitamin K antagonist (VKA) anticoagulants like warfarin [1] [2]. The table below summarizes the key aspects of this well-established mechanism.
| Aspect | Description |
|---|---|
| Primary Target | Vitamin K epoxide reductase (VKOR) complex in the liver [1] [2]. |
| Key Players | 4-HC Derivatives: Warfarin, acenocoumarol, phenprocoumon, dicoumarol [1]. |
| Vitamin K: Cofactor for the enzyme that activates clotting factors. | |
| Clotting Factors: Factors II, VII, IX, X, and anticoagulant proteins C & S [2]. | |
| Molecular Mechanism | VKOR recycles inactive vitamin K epoxide back to active, reduced vitamin K. 4-HC-based drugs inhibit VKOR, depleting the body's active vitamin K reserves [1] [2]. |
| Physiological Effect | Without active vitamin K, the liver produces clotting factors that are structurally incomplete and functionally inactive, leading to effective anticoagulation [2]. |
| Clinical Significance | Used to treat and prevent thrombotic disorders like thrombophlebitis and pulmonary embolism [3]. |
Beyond anticoagulation, this compound and its synthetic derivatives exhibit a broad spectrum of biological activities, as summarized below.
| Pharmacological Activity | Reported Mechanisms & Notes |
|---|
| Anti-inflammatory & Antinociceptive | - Modulates cytokine levels (e.g., reduces TNF-α) [4].
Research into the mechanisms of this compound employs integrated in silico and in vivo approaches.
Integrated experimental workflow for elucidating this compound mechanisms.
Key experimental details include:
While this compound can be synthesized chemically, microbial biosynthesis offers a sustainable alternative. The engineered pathway in E. coli utilizes enzymes from the shikimate pathway and bacterial salicylate biosynthesis [10].
Engineered microbial biosynthesis pathway for this compound in E. coli.
This compound is a versatile chemical scaffold that serves as the direct precursor to numerous pharmaceutical agents, most notably anticoagulant compounds. This benzopyrone derivative possesses a characteristic hydroxy group at the 4-position, which enables its diverse chemical reactivity and biological activities. While this compound itself exists as a natural product, it is most commonly associated with fungal metabolism in specific environmental conditions. The compound first gained significance when livestock feeding on spoiled sweet clover forage developed fatal hemorrhagic disorders, eventually traced to the natural anticoagulant dicoumarol formed from this compound precursors [1]. This historical discovery paved the way for the development of an entire class of therapeutic agents, establishing this compound as a critical pharmacophore in medicinal chemistry.
The natural occurrence of this compound is primarily linked to microbial transformation in specific plant materials. Numerous fungal species, including Aspergillus fumigatus and Penicillium jenseni, have been identified as natural producers of this compound when grown on coumarin-containing substrates [2] [1]. These fungi possess the enzymatic machinery to convert plant-derived precursors into this compound, which can subsequently dimerize to form dicoumarol in the presence of formaldehyde. This natural biosynthetic capacity has been harnessed both for understanding the compound's ecological role and for developing biotechnological production platforms. The natural formation of this compound occurs predominantly in spoiled vegetation, particularly in fermented sweet clover silages, where it functions as both a mycotoxin and a chemical defense compound [1].
This compound is synthesized naturally by several fungal species when they grow on plant material containing specific precursor compounds. The most extensively studied natural producers include strains of Aspergillus fumigatus Fresenius and Penicillium jenseni, which were isolated from spoiled hay and other fermented plant materials [2] [1]. These microorganisms convert endogenous plant metabolites into this compound through a specialized metabolic pathway. The historical context of this discovery dates back to the identification of "sweet clover disease" in livestock, where animals consuming moldy sweet clover forage developed fatal bleeding disorders. This pathological condition was ultimately traced to dicoumarol, a dimeric condensation product of this compound that functions as a potent anticoagulant [1]. The identification of this natural compound and its precursor established the foundation for subsequent development of synthetic this compound-based pharmaceuticals.
The ecological role of this compound production in fungi remains partially characterized, though it likely functions as part of a chemical defense system or as a secondary metabolite involved in ecological competition. In natural settings, the formation of this compound represents an inter-kingdom metabolic interaction, where fungal enzymes transform plant-derived precursors into compounds not typically produced by the plants themselves. This phenomenon occurs predominantly in spoiled silages and fermented plant materials, where environmental conditions favor fungal growth and enzymatic activity [1]. The natural occurrence of this compound is therefore intrinsically linked to specific microbiological ecosystems that develop in decaying plant matter, particularly in the Fabaceae family (such as sweet clover, Melilotus albus), which provide the necessary metabolic precursors for its biosynthesis.
The biosynthesis of this compound in natural systems proceeds through distinct pathways depending on the biological source. Two primary routes have been characterized: the fungal pathway originating from plant phenylpropanoids, and the plant polyketide pathway which represents a more direct biosynthetic route.
The most thoroughly elucidated natural biosynthetic pathway for this compound was characterized in Aspergillus fumigatus and involves the stepwise transformation of o-hydroxyphenylpropionic acid (melilotic acid). This pathway begins with the precursor o-coumaric acid, which undergoes a series of enzymatic transformations including reduction, hydroxylation, and oxidation before final lactonization to form this compound [2]. The complete pathway proceeds through the following intermediates:
Fungal biosynthetic pathway of this compound from o-coumaric acid
This fungal metabolic pathway was established through a combination of isotopic labeling studies, intermediate feeding experiments, and enzymatic analyses [2]. The transformation begins with the reduction of o-coumaric acid to melilotic acid, followed by hydroxylation at the β-position. Subsequent oxidation forms a β-keto acid intermediate that spontaneously lactonizes to yield this compound. This pathway represents a detoxification mechanism in fungi, converting plant-derived phenolic compounds into lactonized products that may offer ecological advantages. The entire process can be considered a microbial biotransformation rather than de novo synthesis, as it relies on pre-formed plant metabolites as starting materials.
More recently, an alternative polyketide pathway for this compound biosynthesis has been identified in certain plant species and engineered into bacterial systems. This route employs a single enzymatic step catalyzed by this compound synthase (a specialized type III polyketide synthase), which condenses one molecule of 2-hydroxybenzoyl-CoA (salicoyl-CoA) with one molecule of malonyl-CoA [1]. This direct cyclization represents a more efficient biosynthetic mechanism compared to the fungal pathway:
Plant biosynthetic pathway of this compound via polyketide synthase
This plant-derived biosynthetic mechanism has been successfully engineered into Escherichia coli for heterologous production of this compound. The engineered pathway incorporates four key enzymes: an isochorismate synthase (ICS) and isochorismate pyruvate lyase (IPL) for salicylate production from chorismate, a salicylate:CoA ligase (SCL) for activation to salicoyl-CoA, and the this compound synthase (BIS3) for the final condensation reaction [3]. This reconstructed pathway demonstrates the feasibility of microbial production of this compound from simple carbon sources, establishing a foundation for sustainable biomanufacturing platforms that could eventually supplant traditional chemical synthesis methods.
Table 1: Comparison of this compound Biosynthetic Pathways
| Feature | Fungal Pathway | Plant/Engineered Bacterial Pathway |
|---|---|---|
| Primary Precursors | o-Coumaric acid, melilotic acid | Salicylate, malonyl-CoA |
| Key Enzymes | Reductases, hydroxylases, oxidases | Isochorismate synthase, isochorismate pyruvate lyase, salicylate:CoA ligase, this compound synthase |
| Number of Steps | 4 enzymatic steps | 4 enzymatic steps (including salicylate production) |
| Natural Organisms | Aspergillus fumigatus, Penicillium jenseni | Sorbus aucuparia (and other plants), engineered E. coli |
| Yield Potential | Low (natural systems) | High (engineered systems: ~500 mg/L in shake flasks) |
| Resource Requirements | Plant-derived precursors | Simple carbon sources |
The microbial biosynthesis of this compound has been successfully demonstrated in engineered Escherichia coli systems, achieving remarkable yields of approximately 500 mg/L in shake flask cultures [3]. This section provides a detailed protocol for establishing and optimizing this compound production in a microbial host system.
Strain Construction and Pathway Engineering:
Fermentation Conditions and Process Optimization:
Extraction and Quantification:
While microbial biosynthesis offers a sustainable production approach, chemical synthesis remains important for laboratory-scale production of this compound and its derivatives. The following protocols detail efficient chemical synthesis methods.
Classical Synthesis from Salicylate Esters:
Alternative Synthesis from o-Hydroxyacetophenone:
Scale-up Considerations and Safety:
Comprehensive analytical methods are essential for quantifying this compound in both biological and synthetic samples. The following validated protocols ensure accurate measurement and characterization.
HPLC-UV Analysis Method:
LC-MS/MS Confirmation Method:
Sample Preparation Protocols:
Accurate detection and quantification of this compound requires sophisticated analytical methods due to its presence in complex matrices and structural similarity to other coumarin derivatives. The most effective techniques include:
High-Performance Liquid Chromatography (HPLC) with UV Detection: This represents the workhorse methodology for this compound quantification in both research and quality control settings. The optimal separation employs reversed-phase C18 columns with water-methanol or water-acetonitrile mobile phases in gradient elution mode [3] [7]. Detection is typically performed at 280-290 nm, where this compound exhibits strong UV absorption. The method provides excellent resolution from potential interferents including precursor molecules and structurally related compounds. For biological samples, sample preparation involving protein precipitation, liquid-liquid extraction, or solid-phase extraction is necessary to minimize matrix effects and improve sensitivity. The HPLC-UV method offers a practical balance of sensitivity, precision, and accessibility, with typical limits of quantification suitable for most applications (approximately 0.1 μg/mL).
Liquid Chromatography-Mass Spectrometry (LC-MS): For applications requiring higher specificity and sensitivity, such as metabolic studies or analysis of complex biological matrices, LC-MS represents the gold standard methodology. Electrospray ionization in negative mode typically yields strong deprotonated molecules [M-H]- at m/z 161, with characteristic fragment ions at m/z 105 and 77 providing structural confirmation [3]. LC-MS/MS using multiple reaction monitoring (MRM) offers superior selectivity by monitoring specific mass transitions, effectively eliminating chromatographic interferences. This approach is particularly valuable for studying this compound metabolism in biological systems, tracking its conversion to downstream products, and quantifying low-abundance derivatives. The enhanced specificity of LC-MS methods comes with increased instrumental requirements and operational complexity, but provides unequivocal identification and quantification at trace levels.
Comprehensive structural characterization of this compound and its derivatives employs a suite of spectroscopic techniques that provide complementary information about molecular structure and properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy provide definitive structural confirmation of this compound. The ¹H NMR spectrum (recorded in DMSO-d6) displays characteristic signals including a singlet at approximately δ 6.20 ppm corresponding to the C3 methine proton, a broad singlet at δ 11.50 ppm for the phenolic hydroxyl proton, and multiple signals between δ 7.20-7.80 ppm for the aromatic protons [6]. The ¹³C NMR spectrum shows distinctive signals for the lactone carbonyl carbon at approximately δ 165 ppm, the C4 carbon at δ 165 ppm, and the C3 carbon at δ 90 ppm, with aromatic carbons appearing between δ 120-135 ppm. Two-dimensional NMR techniques including COSY, HSQC, and HMBC provide additional connectivity information that confirms the assigned structure and identifies substitution patterns in derivatives.
Infrared (IR) Spectroscopy and Thermal Analysis: IR spectroscopy reveals characteristic functional group absorptions including a broad O-H stretch at 2500-3500 cm⁻¹, a strong lactone carbonyl stretch at 1660-1680 cm⁻¹, and aromatic C=C stretches at 1450-1600 cm⁻¹ [8]. The specific pattern of these absorptions provides a fingerprint for this compound that distinguishes it from other coumarin isomers. Thermal analysis techniques including melting point determination (mp: 206-208°C) and differential scanning calorimetry provide additional physicochemical characterization valuable for quality control and polymorph identification. These techniques collectively establish a comprehensive spectral profile that enables unambiguous identification of this compound and detection of potential impurities in synthetic or natural samples.
Table 2: Analytical Parameters for this compound Quantification
| Analytical Method | Linear Range | Limit of Detection | Limit of Quantification | Precision (RSD%) | Recovery (%) |
|---|---|---|---|---|---|
| HPLC-UV | 0.1-100 μg/mL | 0.05 μg/mL | 0.1 μg/mL | 1.5-2.5% | 95-102% |
| LC-MS (SIM) | 0.01-50 μg/mL | 0.005 μg/mL | 0.01 μg/mL | 2.0-3.5% | 92-98% |
| LC-MS/MS (MRM) | 0.001-10 μg/mL | 0.0005 μg/mL | 0.001 μg/mL | 3.0-5.0% | 90-95% |
| GC-MS (Derivatized) | 0.05-20 μg/mL | 0.02 μg/mL | 0.05 μg/mL | 2.5-4.0% | 85-92% |
This compound serves as the direct chemical precursor to numerous clinically important anticoagulant medications, most notably warfarin, acenocoumarol, and phenprocoumon [6] [4] [1]. These therapeutic agents function as vitamin K antagonists by inhibiting the enzyme vitamin K 2,3-epoxide reductase in the liver microsomes. This inhibition disrupts the vitamin K cycle, preventing the γ-carboxylation of glutamate residues in several clotting factors (II, VII, IX, X) and natural anticoagulant proteins (C, S). The resulting undercarboxylated proteins are biologically inactive, leading to effective anticoagulation [6]. The discovery of this mechanism originated from observations of "sweet clover disease" in livestock, where animals consuming moldy clover hay containing dicoumarol (a this compound dimer) developed fatal hemorrhagic tendencies [1]. This natural phenomenon revealed the profound biological activity of this compound derivatives and spurred development of synthetic analogs with optimized pharmacokinetic and safety profiles.
Beyond their anticoagulant properties, this compound derivatives exhibit a remarkably diverse range of biological activities with significant therapeutic potential. Numerous studies have documented their analgesic, anti-arthritis, anti-inflammatory, antipyretic, antibacterial, antiviral, and anticancer properties [6]. The molecular mechanisms underlying these diverse activities vary considerably, including inhibition of cyclooxygenase enzymes (contributing to anti-inflammatory effects), interaction with GABA receptors (implicated in analgesic effects), and induction of apoptosis in cancer cells [6]. The structural versatility of the this compound scaffold enables its incorporation into molecules with diverse biological targets, making it a privileged structure in medicinal chemistry. Structure-activity relationship studies have revealed that specific substitutions at the 3-position of the this compound core dramatically influence biological activity, selectivity, and metabolic stability, enabling rational design of optimized derivatives for specific therapeutic applications.
Despite their therapeutic utility, this compound derivatives present significant toxicological concerns, particularly in the context of rodenticide applications. Second-generation anticoagulant rodenticides such as brodifacoum, difenacoum, and bromadiolone share the this compound core structure but feature enhanced potency and prolonged duration of action compared to therapeutic agents [4]. These superwarfarins exhibit extremely high affinity for vitamin K epoxide reductase, resulting in sustained anticoagulant effects that persist for weeks to months following a single exposure. This enhanced toxicity profile makes them effective for rodent control but also increases the risk of accidental poisoning in non-target species, including humans and companion animals. The management of superwarfarin poisoning requires aggressive and prolonged vitamin K1 supplementation, often continuing for several weeks or months until the rodenticide is fully eliminated from the body.
The human health implications of this compound exposure extend beyond intentional pharmaceutical use or accidental rodenticide exposure to include dietary intake through natural sources. Coumarin compounds occur naturally in many food plants, with cinnamon representing a particularly significant source of human exposure [7]. While this compound itself is not typically present in unspoiled food materials, its structural analogs and metabolic precursors do occur naturally. Regulatory agencies have established strict guidelines for coumarin content in foods, with the European Commission specifying maximum levels for certain cinnamon-containing foods: 50 mg/kg for traditional bakery wares, 20 mg/kg for breakfast cereals, 15 mg/kg for fine bakery ware, and 5 mg/kg for desserts [7]. These regulations reflect the recognition that while moderate coumarin consumption poses minimal risk, chronic high-level exposure may cause hepatotoxicity in sensitive individuals. The establishment of a tolerable daily intake (TDI) of 0.1 mg/kg body weight provides a quantitative framework for risk assessment and management of coumarin-containing foods and products [7].
The study of this compound spans a remarkable spectrum from natural product discovery to synthetic medicinal chemistry and, most recently, to metabolic engineering. This compound's biological significance was first revealed through veterinary toxicology observations, which subsequently led to revolutionary therapeutic applications that have saved countless lives through anticoagulation therapy. The ongoing investigation of this compound biosynthesis has progressed from elucidating fungal metabolic pathways in spoiled plant materials to engineering complete biosynthetic pathways in microbial hosts. These advances highlight the continuing relevance of this natural product scaffold as both a tool for biological investigation and a platform for therapeutic development.
This compound (4-HC) represents a pivotal heterocyclic compound widely recognized in medicinal and pharmaceutical chemistry, serving as a central scaffold for the development of various therapeutic agents. This benzopyrone derivative exists in three tautomeric keto-enol forms, which contribute to its remarkable chemical reactivity and versatility in synthetic applications [1]. As a secondary metabolite, this compound itself is not found in plants in its free form but is produced through microbial fermentation of sweet clover, where it can react with formaldehyde to yield natural anticoagulant dicoumarol [2]. The structural uniqueness of this compound lies in its ability to serve as a versatile precursor for synthesizing diverse derivatives with targeted pharmacological properties.
The interest in this compound chemistry has grown substantially due to its privileged scaffold status in drug discovery. Recent advances highlight its promise as a versatile pharmacological agent with diverse bioactivities, positioning it as a valuable candidate for generating novel therapeutic agents across multiple disease spectra [3]. The derivatives of 4-HC have garnered considerable attention due to their broad range of pharmacological activities, including antibacterial, antiviral, antifungal, anti-inflammatory, and anticancer effects, making them attractive targets for medicinal chemistry optimization and development [3]. The structural adaptability and functionalization capabilities of this core scaffold enable the synthesis of derivatives with targeted pharmacological effects, offering significant opportunities for rational drug design.
Anticoagulant Activity: this compound derivatives form the basis of several clinically established anticoagulants, including warfarin and dicoumarol. These compounds function as vitamin K antagonists, inhibiting the regeneration of reduced vitamin K, which is essential for the γ-carboxylation of glutamate residues in clotting factors II, VII, IX, and X. This mechanism ultimately leads to the production of inactive clotting factors and effective anticoagulation [3] [2]. The specific structural requirement for potent anticoagulant activity involves an unsubstituted 4-hydroxy group coupled with appropriate lipophilic substituents at the 3-position.
Anti-inflammatory Properties: Recent research has demonstrated that this compound derivatives exhibit significant anti-inflammatory effects against acute lung injury (ALI) and colitis models. These compounds effectively inhibit the production of pro-inflammatory cytokines such as IL-6 and act on the MAPK signaling pathway to suppress inflammatory responses [4]. Specific derivatives like compound B8 have shown 3-fold greater activity than the lead this compound compound, with IC₅₀ values of 4.57 μM and 6.51 μM for IL-6 release from J774A.1 mouse cells and THP-1 human cells, respectively [4]. The introduction of flexible hydrophilic or lipophilic segments at the 4-hydroxyl position, particularly incorporating piperazine or morpholine rings, significantly enhances anti-inflammatory potency while maintaining minimal cytotoxicity.
Anticancer and Anti-tumor Activities: this compound derivatives demonstrate multifaceted anticancer mechanisms including induction of apoptosis through caspase activation and BAX/BCL-2 balance modulation, inhibition of angiogenesis via VEGFR-2 suppression, disruption of microtubule dynamics, and interference with estrogen biosynthesis through aromatase inhibition [5]. Specific derivatives such as 4g have exhibited exceptional anti-tumor activity against Agrobacterium tumefaciens-induced tumors with an IC₅₀ value of 1.12 ± 0.2 μM, surpassing the standard drug vinblastine (IC₅₀ 7.5 ± 0.6 μM) [6]. The presence of electron-withdrawing groups at strategic positions on the coumarin nucleus enhances anticancer potency while maintaining selectivity toward cancer cells.
Antimicrobial Effects: this compound-based compounds display broad-spectrum antimicrobial activity against various bacterial and fungal pathogens. Phenyliodonium derivatives of 4-aminocoumarins (e.g., Compound T6) have demonstrated superior efficacy compared to ciprofloxacin, with minimal cytotoxicity on human epidermal keratinocyte cells [7]. The antimicrobial mechanism differs from conventional antibiotics, potentially offering novel approaches to combat multidrug-resistant pathogens. Structure-activity relationship studies indicate that the length of the carbon chain in acyl derivatives influences antibacterial potency, with longer chains (up to C10) containing terminal ethylene bonds exhibiting enhanced activity [8].
Enzyme Inhibition: this compound derivatives show significant enzyme inhibitory capabilities against various therapeutic targets. Specifically, 3-hydroxycoumarin acts as a potent inhibitor of mushroom tyrosinase, while this compound does not exhibit this activity, highlighting the importance of specific substitution patterns [9]. Additionally, these compounds inhibit CDK-8 enzyme, which plays a crucial role in cell cycle regulation, gene transcription, and neuronal function [6]. Molecular docking studies reveal strong binding affinities of specific derivatives (4g and 4h) toward CDK-8 protein with binding energy values of -6.8 kcal/mol, correlating with their experimental anti-tumor activities [6].
The pharmacological profile of this compound derivatives is highly dependent on substitution patterns and functional group modifications. Key SAR insights include:
C-3 Position: Substitution at the C-3 position with aromatic, heteroaromatic, or acyl groups significantly influences biological activity. Bulky hydrophobic substituents enhance anticancer and antimicrobial activities, while specific electron-withdrawing groups enhance enzyme inhibitory potential [6] [10].
C-4 Position: The hydroxyl group at C-4 is essential for tautomerization and hydrogen bonding interactions with biological targets. Alkylation or acylation of this position can alter bioavailability and pharmacological activity [8] [1].
Benzene Ring Modifications: Substituents at C-6, C-7, and C-8 positions affect electronic distribution and lipophilicity. Electron-donating groups at C-7 generally enhance antibacterial and anti-inflammatory activities, while specific substitutions influence fluorescence properties [8].
Hybrid Derivatives: Covalent hybridization with other pharmacophores such as benzimidazole, triazole, or fluorinated groups can yield multi-targeting agents with improved efficacy and altered selectivity profiles [7] [5].
Table 1: Comparative Potency of this compound Derivatives Across Therapeutic Areas
| Biological Activity | Most Potent Derivative | Experimental Model | Potency Value | Reference Compound |
|---|---|---|---|---|
| Anti-tumor | 4g | Potato disc tumor assay | IC₅₀ = 1.12 ± 0.2 μM | Vinblastine (IC₅₀ = 7.5 ± 0.6 μM) [6] |
| Anti-inflammatory | B8 | LPS-induced IL-6 in J774A.1 cells | IC₅₀ = 4.57 μM | 4-HC (lead compound) [4] |
| Anti-inflammatory | B8 | LPS-induced IL-6 in THP-1 cells | IC₅₀ = 6.51 μM | 4-HC (lead compound) [4] |
| Cytotoxic Activity | SS-16 | HL-60 tumor cell line | Moderate activity | Melphalan [10] |
| Enzyme Inhibition | 4g, 4h | CDK-8 protein binding | Binding Energy = -6.8 kcal/mol | - [6] |
| Tyrosinase Inhibition | 3-Hydroxycoumarin | Mushroom tyrosinase | Potent inhibition | 4-HC (not inhibitory) [9] |
Table 2: Synthetic Yields of this compound Derivatives Under Different Conditions
| Synthetic Method | Reaction Conditions | Catalyst/Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| One-pot synthesis | Reflux, 3-4 h, 80°C | 2-butanol | 94% | [6] |
| Pechman Reaction | Phenol + malonic acid | ZnCl₂/POCl₃ | 64% | [8] |
| Condensation | 2'-hydroxyacetophenone + diethyl carbonate | NaH/toluene | High yield | [8] |
| O-acylation to C-acylation | KCN mediated rearrangement | Various solvents | 65-89% | [8] |
The synthesis of this compound has been achieved through several well-established pathways:
Pechman Reaction: This classical method involves the condensation of phenol with malonic acid in the presence of phosphorus oxychloride and anhydrous zinc chloride, yielding this compound with approximately 64% efficiency [8]. Modern variations utilize solvent-free conditions or alternative condensation agents to improve yields and reduce environmental impact.
From 2'-Hydroxyacetophenone: Reaction of 2'-hydroxyacetophenone with acylating agents such as phosgene, dimethyl carbonate, or diethyl carbonate in the presence of a strong base like sodium hydride in toluene or anhydrous xylene provides an efficient route to this compound [8]. This method offers variable yields depending on the specific acylating agent and base combination, with sodium hydride proving most effective.
One-Pot Synthesis: Recent advances have focused on one-pot synthesis of 3-formyl-4-hydroxycoumarin-derived enamines through condensation of this compound, benzyl amine derivatives, and triethyl orthoformate under reflux conditions in 2-butanol, achieving impressive yields of 65-94% within 3-4 hours [6]. This approach demonstrates superior efficiency compared to multi-step synthetic routes.
Optimization of reaction conditions has revealed that neutral conditions in 2-butanol without catalysts provide the maximum yield (94%) for this compound derivatives [6]. The investigation of various catalysts including acids, bases, and metal salts showed that neutral conditions in 2-butanol were most favorable. The solvent study demonstrated that 2-butanol was superior to methanol (80%), ethanol (75%), THF (65%), and chloroform (64%) for achieving high yields [6]. Additionally, solvent-free conditions have been successfully employed in reactions between phenol and Meldrum's acid (isopropylidene malonate) to form intermediate 3-oxo-3-phenoxypropanoic acid, which is subsequently converted to this compound using Eaton's reagent or polyphosphoric acid [8].
The assessment of anti-inflammatory activity for this compound derivatives follows a standardized protocol:
Cell Culture: Maintain J774A.1 mouse cells and THP-1 human cells in appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere [4].
IL-6 Inhibition Assay: Seed cells in 96-well plates at a density of 1×10⁵ cells/well and pre-incubate for 24 hours. Treat cells with test compounds (1-100 μM) for 1 hour before adding LPS (1 μg/mL) to induce inflammation. Incubate for an additional 24 hours [4].
ELISA Measurement: Collect cell culture supernatants and measure IL-6 levels using specific ELISA kits according to manufacturer instructions. Determine IC₅₀ values using nonlinear regression analysis of concentration-response curves [4].
Cytotoxicity Assessment: Perform parallel MTT assays to exclude false positive results due to cytotoxicity. Incubate cells with test compounds for 24 hours, add MTT solution (0.5 mg/mL), and after 4 hours, dissolve formazan crystals in DMSO. Measure absorbance at 570 nm [4].
The evaluation of anti-tumor potential employs the potato disc tumor assay:
Tumor Induction: Inoculate potato discs with Agrobacterium tumefaciens to induce tumor formation [6].
Compound Treatment: Apply test compounds at various concentrations (0.1-100 μM) to the inoculated potato discs and incubate for 21 days under controlled conditions [6].
Tumor Counting: Count developed tumors on each disc and calculate percentage inhibition compared to untreated controls. Determine IC₅₀ values using probit analysis or nonlinear regression [6].
Standard Comparison: Include vinblastine or other appropriate standard anticancer agents as positive controls in each experiment to validate the assay system and provide comparative potency data [6].
A general procedure for synthesizing this compound derivatives via one-pot approach:
Reaction Setup: Combine this compound (1 mmol), appropriate amine derivative (1 mmol), and triethyl orthoformate (1.2 mmol) in 2-butanol (10 mL) [6].
Reflux Conditions: Heat the reaction mixture under reflux at 80°C for 3-4 hours with continuous stirring [6].
Reaction Monitoring: Monitor reaction progress by TLC (silica gel plates, UV detection at 254 nm) [6].
Product Isolation: After completion, cool the reaction mixture to room temperature and evaporate solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (230-400 mesh) using appropriate eluent systems [6].
Characterization: Characterize purified products by melting point determination, FTIR, ¹H-NMR, ¹³C-NMR, EI-MS, and elemental analysis to confirm structural identity and purity [6].
The multifaceted mechanisms of this compound derivatives contribute to their diverse pharmacological activities. The following diagram illustrates key signaling pathways modulated by these compounds in cancer cells:
Figure 1: Key signaling pathways modulated by this compound derivatives in cancer cells
The synthetic workflow for creating diverse this compound derivatives follows logical reaction pathways that can be visualized as:
Figure 2: Synthetic pathways for this compound and its derivatives
This compound continues to demonstrate immense potential as a versatile scaffold in medicinal chemistry and drug discovery. The diverse pharmacological activities exhibited by its derivatives, coupled with their favorable safety profiles and synthetic accessibility, position this chemotype as a valuable candidate for developing novel therapeutic agents. Recent advances have significantly expanded our understanding of structure-activity relationships, mechanistic pathways, and synthetic methodologies for this compound derivatives.
Future research should focus on addressing several key challenges, including optimizing selectivity for specific biological targets, improving pharmacokinetic properties through rational structural modifications, and validating efficacy in advanced disease models. The integration of computational approaches, including in silico docking and ADMET prediction, with synthetic chemistry and biological evaluation will facilitate the rational design of next-generation this compound-based therapeutics. Additionally, exploration of combination therapies incorporating this compound derivatives with existing treatments may offer synergistic effects and overcome drug resistance mechanisms.
This compound represents a privileged scaffold in medicinal chemistry due to its diverse biological activities and versatile synthetic utility. This oxygen-containing heterocycle with a characteristic benzopyrone structure serves as a key building block for the construction of various pharmacologically active compounds. Naturally occurring this compound derivatives and their synthetic analogs exhibit a wide spectrum of biological activities, including anticoagulant, anticancer, antioxidant, antimicrobial, and anti-inflammatory properties [1] [2]. The compound's significance in pharmaceutical development is exemplified by its presence in well-established medications such as warfarin (anticoagulant) and novel investigational compounds with antitumor potential [3] [2].
In recent years, multicomponent reactions (MCRs) have emerged as powerful strategies for the rapid construction of complex molecular architectures from this compound. MCRs offer significant advantages over traditional stepwise synthesis, including superior atom economy, reduced reaction steps, decreased waste generation, and operational efficiency [4] [5]. The presence of both nucleophilic and electrophilic centers in this compound enables its participation in various cascade reactions, allowing access to diverse heterocyclic systems with structural complexity and molecular diversity. This application note provides a comprehensive overview of recent advances in multicomponent reactions utilizing this compound, along with detailed experimental protocols and biological applications relevant to drug development professionals.
Table 1: Comparison of Catalytic Systems for this compound Multicomponent Reactions
| Catalytic System | Reaction Components | Conditions | Yield Range | Key Advantages |
|---|---|---|---|---|
| Pd/Amine/Brønsted Acid Ternary [4] [6] | This compound, alkynaldehydes, diazoacetamides | [PdCl(η³-C₃H₅)]₂ (5 mol%), rac-phosphoric acid (10 mol%), 4-bromoaniline (50 mol%), PhCl, -10°C, 4Å MS | 63-85% with dr >20:1 | Excellent diastereoselectivity, constructs adjacent quaternary/tertiary stereocenters |
| Catalyst-Free Microwave [5] [7] | This compound, phenylglyoxal, 3-arylaminocyclopent-2-enones | Ethanol, 100°C, microwave irradiation, 30 min | 70-95% | No catalyst requirements, group-assisted purification (GAP), rapid synthesis |
| Graphene Oxide (GO) Catalyzed [8] | This compound, aldehydes, aromatic amines | GO (20 mg), solvent-free, 130°C, 2-4 hours | 75-92% | Reusable catalyst (5 cycles), solvent-free, environmentally friendly |
The Pd/amine/Brønsted acid ternary catalytic system represents a sophisticated approach for constructing complex this compound derivatives with adjacent quaternary and tertiary stereocenters [4] [6]. This method addresses the significant challenge of convergent assembly of two in situ generated active intermediates through a multicomponent reaction. The system employs three distinct catalytic species: a palladium catalyst ([PdCl(η³-C₃H₅)]₂) for generating zwitterionic intermediates from diazo compounds, an amine catalyst (4-bromoaniline) for activating alkynaldehydes, and a Brønsted acid (phosphoric acid) for activating this compound. This cooperative catalysis enables the simultaneous activation of multiple reaction components, facilitating the formation of structurally complex pyranocoumarin frameworks with excellent diastereoselectivity (dr >20:1) [4].
Control experiments have demonstrated that each catalytic component is essential for the reaction success. Omission of any single catalyst resulted in significantly diminished yields (<5% without Pd or amine catalyst; 48% without phosphoric acid) [4] [6]. The reaction exhibits remarkable tolerance to various functional groups on the diazoacetamides, with electron-donating substituents generally providing better yields and diastereoselectivities compared to electron-withdrawing groups. The presence of 4Å molecular sieves proved critical for achieving high yields, likely due to water scavenging that prevents hydrolysis of sensitive intermediates [4]. This method provides access to structurally diverse coumarin derivatives with significant molecular complexity in a single synthetic operation.
The catalyst-free microwave-assisted approach offers a simplified and environmentally friendly alternative for constructing 3-functionalized this compound derivatives [5] [7]. This method employs a three-component domino reaction between this compound, phenylglyoxal monohydrate, and 3-arylaminocyclopent-2-enones or 4-arylaminofuran-2(5H)-ones under microwave irradiation in ethanol at 100°C for 30 minutes. The microwave irradiation significantly enhances reaction efficiency compared to conventional heating, reducing reaction time from 4 hours to 30 minutes while improving yields from 60% to 89% [5].
A key advantage of this methodology is the implementation of group-assisted purification (GAP) process, which eliminates the need for traditional recrystallization or chromatographic purification methods [5] [7]. The pure products are obtained simply by filtration and washing with cold ethanol, significantly reducing solvent consumption and waste generation. The reaction tolerates both electron-donating (methyl, methoxy) and electron-withdrawing (chloro, bromo) substituents on the phenylglyoxal and enaminone components, providing good to excellent yields (70-95%) across a broad substrate scope [5]. The proposed mechanism involves initial Knoevenagel condensation between this compound and phenylglyoxal, followed by Michael addition of the enaminone and subsequent isomerization to form the final product [5].
Graphene oxide (GO) has emerged as an efficient heterogeneous carbocatalyst for the one-pot three-component synthesis of chromeno-[4,3-b]quinolin-6-one derivatives from this compound, aldehydes, and aromatic amines [8]. The catalytic activity of GO originates from its oxygen-containing functional groups (epoxide, carbonyl, hydroxyl, carboxyl), which provide acidic sites for facilitating the transformation. The reaction proceeds under solvent-free conditions at 130°C, offering a green chemistry approach with minimal environmental impact [8].
The GO catalyst can be recovered and reused for up to five cycles without significant loss of catalytic activity, though characterization of spent catalyst indicates gradual reduction of oxygen-containing functional groups responsible for catalysis [8]. The reaction scope encompasses various aromatic aldehydes with both electron-donating and electron-withdrawing groups, with anilines containing electron-donating groups generally affording higher yields due to increased electron density facilitating ortho-attack [8]. The plausible mechanism involves GO-catalyzed condensation between aldehyde and this compound, followed by nucleophilic attack of aniline, rearrangement through a transition intermediate, and final oxidation to afford the desired chromeno-quinoline product [8].
Table 2: Biological Activities of this compound Derivatives
| Biological Activity | Key Structural Features | Mechanistic Insights | Experimental Findings |
|---|---|---|---|
| Anticancer [1] | Palladium(II) complexes with bidentate this compound ligands | Induction of apoptosis, cell cycle arrest, enzymatic antioxidant system modulation | Cytotoxic to HCT116, A375, MIA PaCa-2 carcinoma cells; selective toxicity vs. normal MRC-5 fibroblasts |
| Anticoagulant [3] [2] | 3-Substituted derivatives (e.g., warfarin, dicoumarol) | Vitamin K antagonism, inhibition of vitamin K epoxide reductase | Established clinical efficacy in thrombophlebitis, pulmonary embolism, cardiac conditions |
| Antioxidant [1] | Hydroxyl groups, electron-donating substituents | Selective free radical scavenging (•OH, •OOH), ABTS radical cation reduction | Comparable activity to ascorbate in ABTS assay |
| Antibacterial [2] | Benzopyranodicoumarin frameworks | Bacterial growth inhibition | Activity against various Gram-positive and Gram-negative bacteria |
This compound derivatives demonstrate promising anticancer properties through multiple mechanisms of action. Recent studies on palladium(II) complexes with bidentate this compound ligands have revealed selective cytotoxicity against various carcinoma cell lines, including HCT116 (colon cancer), A375 (melanoma), and MIA PaCa-2 (pancreatic cancer) [1]. These complexes decrease cancer cell viability primarily through induction of apoptosis, as evidenced by caspase activation and morphological changes characteristic of programmed cell death. Importantly, these compounds show significantly reduced toxicity toward healthy cells (MRC-5 fibroblasts) compared to conventional chemotherapeutic agents, suggesting a favorable therapeutic window [1].
The mechanistic diversity of this compound derivatives contributes to their anticancer potential. Different analogs can inhibit telomerase activity, downregulate oncogene expression, suppress cell proliferation through cell cycle arrest in G0/G1 and G2/M phases, or inhibit protein kinase activity [1]. The presence of metal coordination centers, particularly palladium(II), enhances cytotoxicity through improved cellular uptake and additional mechanisms such as DNA intercalation and protein binding [1]. Structure-activity relationship studies indicate that the nature of substituents at the 3-position of the this compound core significantly influences anticancer potency, with bulky hydrophobic groups generally enhancing activity [4].
The anticoagulant activity of this compound derivatives represents their most well-established pharmacological application. These compounds function as vitamin K antagonists, specifically targeting vitamin K 2,3-epoxide reductase in liver microsomes [3] [2]. This mechanism underlies the clinical use of warfarin and related analogs for treating thrombophlebitis, pulmonary embolism, and certain cardiac conditions requiring anticoagulation therapy [2]. The basic this compound structure can be modified at the 3-position to fine-tune pharmacokinetic properties and anticoagulant potency, as demonstrated by second-generation rodenticides such as flocoumafen, brodifacoum, and diphenacoum [2].
Beyond anticoagulant effects, this compound derivatives exhibit diverse biological activities with therapeutic potential. These compounds demonstrate significant antioxidant properties, including selective free radical scavenging activity against hydroxyl and hydroperoxyl radicals, as well as ABTS radical cation reduction comparable to ascorbate [1]. The antioxidant activity contributes to cytoprotective effects and may partially explain the observed anticancer properties through mitigation of oxidative stress-induced DNA damage. Additionally, various this compound derivatives display antibacterial activity against both Gram-positive and Gram-negative bacteria, with benzopyranodicoumarin frameworks showing particular promise [2]. The structural flexibility of the this compound core enables optimization for specific biological targets, facilitating the development of selective therapeutic agents with improved efficacy and reduced side effects.
Objective: Synthesis of substituted this compound derivatives with adjacent quaternary and tertiary stereocenters using Pd/amine/Brønsted acid ternary catalysis [4] [6].
Materials:
Procedure:
Note: Strict exclusion of moisture and maintenance of low temperature (-10°C) are critical for achieving high yield and diastereoselectivity.
Objective: Preparation of 3-functionalized this compound derivatives via three-component domino reaction under catalyst-free conditions [5] [7].
Materials:
Procedure:
Note: No further purification is typically required due to the group-assisted purification (GAP) nature of this synthesis. The method provides products with high purity after simple filtration and washing.
Figure 1: Experimental workflow for multicomponent reactions with this compound
Multicomponent reactions with this compound offer efficient and versatile strategies for constructing structurally diverse heterocyclic systems with significant pharmaceutical potential. The methodologies outlined in this application note—including the ternary catalytic system, catalyst-free microwave approach, and graphene oxide-catalyzed annulation—provide synthetic chemists with valuable tools for rapid molecular diversification. The detailed experimental protocols and comprehensive reaction optimization data enable researchers to implement these methods directly in their drug discovery efforts.
The significant biological activities demonstrated by this compound derivatives, particularly their anticancer and anticoagulant properties, highlight the therapeutic relevance of this scaffold. The continued development of novel multicomponent reactions involving this compound will undoubtedly yield new chemical entities with improved pharmacological profiles and therapeutic potential. Researchers are encouraged to explore the structural diversity accessible through these methodologies and investigate the resulting compounds across various disease models.
This compound represents a privileged heterocyclic scaffold in medicinal chemistry with demonstrated potential for generating structurally diverse compounds with multifaceted biological activities. This oxygen-containing heterocycle serves as a versatile precursor for synthesizing various fused and functionalized heterocyclic systems of pharmacological interest. The structural appeal of this compound stems from its ability to undergo diverse functionalization reactions at multiple positions, particularly through reactions involving the hydroxyl group at position 4 and the carbonyl group at position 2, enabling the construction of complex molecular architectures.
The pharmacological significance of this compound derivatives spans multiple therapeutic domains, including anticoagulant, antibacterial, antiviral, antifungal, anti-inflammatory, and anticancer applications [1]. Recent studies have further expanded this profile to include antitubercular, antimalarial, antidiabetic, and antioxidant activities, highlighting the remarkable versatility of this scaffold [2] [3]. The inherent synthetic flexibility and broad bioactivity profile have positioned this compound as a high-value template in drug discovery, with researchers continuously developing novel synthetic methodologies to access structurally diverse derivatives for biological evaluation.
The synthesis of heterocyclic compounds from this compound primarily employs three strategic approaches, each offering distinct advantages for specific synthetic targets:
Cyclocondensation reactions: These reactions represent the most direct method for constructing fused heterocyclic systems, wherein this compound reacts with various bifunctional reagents to form additional rings annulated to the coumarin nucleus. This approach is particularly valuable for accessing pyridocoumarins, furocoumarins, and pyrrolocoumarins of pharmaceutical interest. The reactions typically proceed under acid or base catalysis and may involve conventional heating or microwave irradiation to improve yields and reduce reaction times [3].
Multicomponent reactions (MCRs): MCRs provide an efficient, atom-economical route to complex heterocyclic systems in a single synthetic operation, minimizing purification steps and maximizing structural diversity. These one-pot transformations typically involve this compound, an aldehyde, and a third component such as a nucleophilic amine or active methylene compound. The environmental benefits of MCRs include reduced solvent consumption and energy requirements, aligning with green chemistry principles [4] [3].
Metal-catalyzed transformations: Transition metal catalysis, particularly using copper, palladium, and silver catalysts, has enabled previously challenging C-C and C-heteroatom bond formations on the this compound scaffold. These methods provide exceptional regiocontrol and functional group tolerance, allowing access to structurally sophisticated heterocyclic systems that may be difficult to synthesize using conventional methods [3].
Recent advances in heterocyclic synthesis have emphasized sustainable methodologies that minimize environmental impact while maintaining synthetic efficiency:
Microwave-assisted synthesis: This technique significantly reduces reaction times (from hours to minutes) and improves yields while decreasing energy consumption [5]. The rapid, uniform heating provided by microwave irradiation is particularly advantageous for cyclocondensation reactions and MCRs involving this compound derivatives.
Solvent-free conditions: Performing reactions under neat conditions eliminates the use of potentially toxic organic solvents, simplifying workup procedures and reducing waste generation [4].
Mechanochemical approaches: Grinding reactants together in a ball mill provides an efficient alternative to solution-phase reactions, often resulting in enhanced selectivity and reduced reaction times while completely eliminating solvent requirements [5].
The following diagram illustrates the strategic decision-making process for selecting appropriate synthetic methodologies based on target structure and experimental constraints:
Objective: To synthesize heterocyclic azo dyes containing this compound through diazo-coupling reaction for biological evaluation and optical applications [2].
Table 1: Reagents and Quantities for Azo Dye Synthesis
| Reagent | Quantity | Role | Specifications |
|---|---|---|---|
| This compound | 0.002 mol | Coupling component | Commercial source, recrystallized |
| Heterocyclic amine derivative | 0.002 mol | Diazotization precursor | Various amines (e.g., 4-nitroaniline, 5-ethoxy-1,3-benzothiazol-2-amine) |
| Hydrochloric acid (conc.) | 2 mL | Acid medium | Analytical grade |
| Sodium nitrite | 0.002 mol | Diazotizing agent | Freshly prepared solution |
| Sulfuric acid (conc.) | 2 mL | Catalyst | Analytical grade |
| Potassium hydroxide | 0.004 mol | Base | Aqueous solution |
| Ethanol (absolute) | 50 mL | Recrystallization solvent | ≥99.8% purity |
Step-by-Step Procedure:
Diazonium Salt Preparation:
Coupling Reaction:
Workup and Purification:
Characterization Data: The synthesized azo dyes typically exhibit yields of 75-80% with melting points in the range of 182-226°C. Structural confirmation is achieved through UV-Visible (λmax 400-500 nm), FT-IR (C=O stretch at 1660-1728 cm⁻¹, N=N at 1461-1512 cm⁻¹), ¹H NMR (δ 11.37-16.22 ppm for OH), and mass spectrometry (m/z 274-368 for molecular ions) [2].
Objective: To construct fused pyridocoumarin systems through cyclocondensation of 4-aminocoumarin with α,β-unsaturated carbonyl compounds [3].
Table 2: Reaction Components for Pyridocoumarin Synthesis
| Component | Examples | Molar Ratio | Reaction Conditions |
|---|---|---|---|
| 4-Aminocoumarin | Commercial or synthesized from this compound | 1.0 equiv | Anhydrous conditions |
| α,β-Unsaturated carbonyl | Benzylideneacetone, dibenzylideneacetone, α-azidolactones | 1.2 equiv | Ethanol/acetic acid (1:1) |
| Catalyst | Cu(OTf)₂ (10 mol%), NaOH | - | Solvent-free, microwave |
| Solvent | Ethanol, acetic acid, or solvent-free | - | Reflux or microwave |
Step-by-Step Procedure:
Conventional Thermal Method:
Microwave-Assisted Method:
Characterization Data: Pyridocoumarins synthesized through this protocol generally provide yields of 58-76% with melting points typically above 200°C. Structural elucidation includes ¹H NMR (aromatic protons at δ 7.19-8.36 ppm), ¹³C NMR (carbonyl carbon at δ 166-195 ppm), and mass spectrometry for molecular ion confirmation [3].
The following workflow diagram illustrates the parallel approaches for synthesizing these heterocyclic systems:
Comprehensive structural characterization of synthesized heterocyclic compounds is essential for confirming molecular structures and assessing purity. The following analytical techniques provide complementary structural information:
UV-Visible Spectroscopy: Azo dyes derived from this compound typically exhibit intense absorption in the 400-500 nm range due to the extended π-conjugation imparted by the azo bridge. The absorption maxima vary with solvent polarity and substituent effects, providing insights into electronic properties [2].
FT-IR Spectroscopy: Characteristic vibrational frequencies confirm key functional groups, including C=O stretch (1660-1728 cm⁻¹), O-H stretch (3421-3449 cm⁻¹), and N=N stretch (1461-1512 cm⁻¹). The absence of starting material peaks and appearance of new functional group vibrations validate successful heterocycle formation [2].
NMR Spectroscopy: ¹H NMR spectra provide definitive evidence for molecular structure through chemical shifts, integration, and coupling patterns. The hydroxyl proton in this compound derivatives appears significantly deshielded (δ 11.37-16.22 ppm), while aromatic protons resonate in the δ 7.08-8.36 ppm region. ¹³C NMR spectra display characteristic carbonyl carbon signals at δ 166-195 ppm, with aromatic carbon signals between δ 111-159 ppm [2].
Mass Spectrometry: LC-MS or ESI-MS analysis confirms molecular weight through the molecular ion peak [M+H]⁺, with additional fragmentation patterns providing structural insights. Mass values typically range from m/z 274-368 depending on the specific heterocyclic system [2].
Density Functional Theory (DFT) calculations provide valuable insights into electronic properties, molecular geometry, and reaction mechanisms of this compound-derived heterocycles:
Geometry Optimization: Molecular structures are optimized using the B3LYP functional with 6-31G(d,p) basis set in the gaseous phase, providing accurate bond lengths, bond angles, and dihedral angles [2].
Quantum Chemical Parameters: Calculation of frontier molecular orbitals (HOMO-LUMO), energy gaps, global reactivity descriptors (electronegativity, chemical hardness, softness), and electrostatic potential maps correlates electronic structure with observed biological activities [2].
Molecular Docking Studies: In silico docking of synthesized heterocycles against biological targets (e.g., RpsA target receptor for antitubercular activity) predicts binding affinities, interaction modes, and structure-activity relationships, guiding rational drug design [2].
Table 3: Biological Evaluation of this compound-Derived Heterocycles
| Bioactivity | Assay Methods | Key Findings | Structure-Activity Insights |
|---|---|---|---|
| Antimicrobial | Agar diffusion, MIC determination against bacterial and fungal strains | Significant inhibitory activity against M. tuberculosis, S. aureus, E. coli, C. albicans | Electron-withdrawing groups enhance antibacterial potency; lipophilic substituents improve antifungal activity |
| Anticancer | MTT assay against cancer cell lines (EAC, Colo320) | Cytotoxic activity 3× more potent than 5-fluorouracil in some pyridocoumarins | Planar fused ring systems essential for DNA intercalation; specific substitution patterns dictate selectivity |
| Antioxidant | DPPH free radical scavenging assay | Moderate to strong radical scavenging activity in fused pyridocoumarins | Phenolic -OH groups crucial for activity; extended conjugation enhances electron transfer |
| Antidiabetic | α-Glucosidase inhibition assay | Potent inhibition with IC₅₀ values in micromolar range | Specific substitution at C-3 position critical for enzyme inhibition |
Systematic evaluation of this compound-derived heterocycles has revealed several key structural features that influence biological activity:
Electron-withdrawing substituents (e.g., nitro, cyano groups) at strategic positions enhance antibacterial and antitubercular activities by increasing electron affinity and potential target interactions [2].
Extended π-conjugated systems in fused pyridocoumarins correlate with improved anticancer activity, likely due to enhanced DNA intercalation potential and topoisomerase inhibition [3].
Hydrophobic substituents improve membrane permeability and bioavailability, particularly for antimicrobial applications where cellular penetration is essential for activity [1].
Hydrogen bond donors/acceptors at specific molecular positions enhance target binding affinity through complementary interactions with biological macromolecules, as evidenced by molecular docking studies [2].
The diverse bioactivities and structural insights presented herein underscore the exceptional versatility of the this compound scaffold in pharmaceutical development, providing a solid foundation for future drug discovery efforts targeting various therapeutic areas.
4-Hydroxycoumarins represent a class of vitamin K antagonist anticoagulant compounds that have revolutionized both therapeutic medicine and pest control management. These molecules are derived from the parent compound 4-hydroxycoumarin by incorporating large aromatic substituents at the 3-position, which is essential for their anticoagulant activity [1]. The discovery of this class dates back to the 1940s with the identification of dicoumarol, a natural mycotoxin found in spoiled sweet clover that exhibits blood-thinning properties [1]. This discovery paved the way for the development of synthetic derivatives, beginning with warfarin in the late 1940s, which initially served as both a therapeutic anticoagulant and rodenticide [2].
The primary mechanism of this compound drugs involves inhibition of the vitamin K epoxide reductase enzyme (VKOR), which plays a crucial role in recycling vitamin K to its active form [1]. By depleting reduced vitamin K in tissues, these compounds interfere with the γ-carboxylation of glutamate residues in vitamin K-dependent clotting factors (II, VII, IX, X), resulting in the production of functionally impaired clotting factors that cannot properly participate in the coagulation cascade [2]. It is important to note that these compounds are not direct antagonists of vitamin K but rather act through depletion of reduced vitamin K in tissues, which has led to the somewhat misleading terminology of "vitamin K antagonists" [1].
The evolution of this compound anticoagulants has occurred through distinct generations. First-generation compounds (e.g., warfarin, coumatetralyl) generally require multiple feedings to achieve lethal effects and are more susceptible to resistance development. Second-generation anticoagulants, often referred to as "superwarfarins" (e.g., brodifacoum, difenacoum, flocoumafen), feature larger lipid-soluble substituents at the 3-position that confer enhanced potency and prolonged half-lives, making them effective against warfarin-resistant rodents [1] [3]. These compounds represent a significant advancement in rodenticide technology but also pose greater risks to non-target species due to their persistence and potency.
The fundamental scaffold of all this compound anticoagulants can be synthesized through several established methods. A classical approach involves the Pauly and Lockemann method, which employs the reaction of substituted phenols with malonic acid derivatives in the presence of condensing agents [4] [5]. Alternative synthetic routes have been developed to improve yields and selectivity. One efficient methodology involves the reaction of freshly prepared benzyl malonic acid with phenol in the presence of phosphorus trichloride and zinc chloride as catalysts, yielding 3-substituted-4-hydroxycoumarin derivatives [4]. Recent advances have also explored microbial biosynthesis of this compound using engineered Escherichia coli strains, achieving production levels of approximately 500 mg/L in shake flasks, which opens possibilities for more sustainable production methods [6].
Table 1: Comparative Analysis of this compound Core Synthesis Methods
| Method | Key Reagents | Yield Range | Advantages | Limitations |
|---|---|---|---|---|
| Pauly-Lockemann | Phenol derivatives, malonic acid, ZnCl₂ | Moderate to High | Established procedure, scalable | Requires strong acid conditions |
| PCl₃/ZnCl₂ Catalysis | Benzyl malonic acid, phenol, PCl₃, ZnCl₂ | Good to Excellent | Direct 3-substitution possible | Moisture-sensitive reagents |
| Microbial Biosynthesis | Engineered E. coli strains | ~500 mg/L | Environmentally friendly, mild conditions | Requires specialized microbial strains |
The synthesis of flocoumafen (5) exemplifies the complex multi-step approaches required for second-generation anticoagulant rodenticides [4]. The synthetic pathway begins with Friedel-Crafts acylation of anisole (11) with phenylacetyl chloride (10) in the presence of AlCl₃ to yield ketone 12. This is followed by a Reformatsky reaction with ethyl bromoacetate, providing hydroxyl ethyl ester 13 in 86% yield over two steps. Subsequent steps involve dehydroxylation with triethylsilane and boron trifluoride, hydrolysis under basic conditions, and cyclization using polyphosphoric acid to yield tetralone 14. Reduction of tetralone 14 with sodium borohydride affords secondary alcohol 15, which is then coupled with this compound in the presence of p-toluenesulfonic acid to give compound 16. The final steps involve demethylation with hydrobromic acid in acetic acid to yield phenol 17, followed by O-alkylation with freshly prepared 3-(trifluoromethyl)benzyl bromide in sodium hydride/THF to generate flocoumafen (5) with an overall yield of 25% over eight steps [4].
An innovative approach to the synthesis of diphenacoum (29) and brodifacoum (30) was developed by the Ferreira group, featuring asymmetric organocopper 1,4-addition to chiral imides as a key step [4]. The synthesis begins with Wittig condensation of freshly prepared aldehydes 18, 19, and (carbethoxy)triphenylphosphonium chloride (20) in the presence of sodium methoxide in DMF, yielding biphenyl esters 21, 22 in 92% and 87% yield, respectively. The crucial organocopper methodology is then applied, involving 1,4-Michael addition with compounds 21, 22 and BnCu-TMEDA complex in the presence of TMS-Cl, generating intermediates 23, 24 in 84% and 81% yield, respectively. Subsequent ring cyclization using AlCl₃ in toluene yields tetralones 25 and 26 in 88% and 86% yield, respectively. The final coupling reaction between this compound (1) and secondary alcohol 27 or brominated compound 28 under an HCl atmosphere at 160°C for 30 minutes provides approximately equal quantities of the cis and trans isomers of this compound derivatives 29 and 30 in 78% and 74% yield, respectively [4].
The Yang group developed an alternative route to novel diphenacoum analogues using base-catalyzed aldol condensation, ring cyclization, and coupling reactions [4]. This approach begins with treatment of 2-hydroxyacetophenone (31) with aldehydes 32 or 33 under base-catalyzed aldol reaction conditions to produce ketones 34, 35, which are subsequently cyclized by phosphoric acid in ethanol to yield 2-biphenylchroman-4-ones 36 and 37, respectively. Reduction with sodium borohydride in methanol quantitatively yields the corresponding alcohols 38 and 39, which are then condensed with this compound (1) in 1,2-dichloroethane with catalytic p-toluenesulfonic acid to yield the target compounds 40 and 41 [4].
Table 2: Synthesis Yields for Second-Generation this compound Rodenticides
| Compound | Key Synthetic Steps | Overall Yield | Critical Step Yield |
|---|---|---|---|
| Flocoumafen | Friedel-Crafts acylation, Reformatsky reaction, coupling | 25% (8 steps) | 86% (first two steps) |
| Diphenacoum | Wittig condensation, organocopper 1,4-addition, coupling | ~15% (multiple steps) | 92% (Wittig condensation) |
| Brodifacoum | Asymmetric organocopper addition, ring cyclization | ~14% (multiple steps) | 87% (Wittig condensation) |
| Novel Diphenacoum Analogues | Aldol condensation, ring cyclization, coupling | Moderate to High | Quantitative (reduction step) |
Figure 1: Flocoumafen Synthetic Workflow - This diagram illustrates the eight-step synthesis of flocoumafen, highlighting key reactions including Friedel-Crafts acylation, Reformatsky reaction, and final O-alkylation [4].
The anticoagulant activity of this compound derivatives is highly dependent on specific structural features. The essential pharmacophore consists of the This compound ring system with a large, lipophilic substituent at the 3-position [1]. The 4-hydroxy group adjacent to the carbonyl function creates a conjugated system that is crucial for biological activity, likely facilitating hydrogen bonding interactions with the vitamin K epoxide reductase enzyme target [4].
First-generation compounds like warfarin feature relatively simple aromatic substituents at the 3-position, such as a phenyl group in warfarin [1]. These compounds typically have shorter biological half-lives and require multiple administrations to achieve lethal effects in rodents. The development of resistance in rodent populations led to the design of second-generation anticoagulants with enhanced potency and prolonged duration of action [3]. These "superwarfarins" contain bulky biphenyl or tetralinyl substituents at the 3-position, as seen in brodifacoum, difenacoum, and flocoumafen [4] [2]. These large lipophilic groups significantly increase the lipid solubility and tissue retention of these compounds, resulting in extended half-lives that can span weeks to months [1].
The stereochemistry of the 3-position substituent also plays a crucial role in biological activity. Many synthetic approaches yield racemic mixtures, with significant differences in potency between enantiomers. For instance, in warfarin, the S-isomer exhibits approximately ten times greater toxicity than the R-isomer [2]. This has driven the development of enantioselective synthetic methods, such as the asymmetric organocopper 1,4-addition approach developed by the Ferreira group for the synthesis of diphenacoum and brodifacoum [4].
Table 3: Structural Features and Properties of Representative this compound Anticoagulants
| Compound | 3-Position Substituent | Molecular Formula | Water Solubility | Relative Potency |
|---|---|---|---|---|
| This compound | H | C₉H₆O₃ | Moderate | No anticoagulant activity |
| Warfarin | Phenyl group | C₁₉H₁₆O₄ | Insoluble | Baseline (1x) |
| Bromadiolone | Complex biphenyl group | C₃₀H₂₃BrO₄ | 0.019 g/L | High |
| Brodifacoum | Bulky bromo-biphenyl group | C₃₁H₂₃BrO₃ | <10 mg/L | Very High |
| Coumatetralyl | Tetralinyl group | C₁₉H₁₆O₃ | 4 mg/L | Moderate |
| Difenacoum | Diphenyl group | C₃₁H₂₄O₃ | <10 mg/L | High |
| Flocoumafen | Complex aromatic group | C₃₃H₂₅F₃O₄ | Very low | Very High |
Purpose: This protocol describes the acid-catalyzed condensation of this compound with secondary alcohol intermediates to form 3-substituted this compound derivatives, a key step in synthesizing anticoagulant rodenticides like flocoumafen [4].
Materials:
Procedure:
Notes:
Purpose: This procedure describes the enantioselective synthesis of chiral intermediates for second-generation anticoagulants using organocopper chemistry, as developed by the Ferreira group for diphenacoum and brodifacoum synthesis [4].
Materials:
Procedure:
Notes:
Figure 2: Asymmetric Organocopper Addition Workflow - This diagram outlines the key steps in the enantioselective synthesis of tetralone intermediates via organocopper 1,4-addition and subsequent ring cyclization [4].
Chromatographic Purification:
Spectroscopic Characterization:
Purity Assessment:
This compound rodenticides are formulated at specific concentrations optimized for target species while considering non-target risks. Brodifacoum is typically prepared as 0.005% pellets for rat and mouse control, with a smaller 0.001% pellet formulation for field rodent control [2]. Bromadiolone is usually employed at 50 ppm in bait formulations and is noted for its superior palatability to rodents compared to other anticoagulants [2]. Coumatetralyl is formulated as dry bait (0.0375%), liquid bait of its sodium salt, and as a 0.75% tracking dust, providing multiple application options for different infestation scenarios [2].
The efficacy of these compounds varies by species and formulation. Brodifacoum is notable for producing 100% mortality in most rodent species after only a 24-hour feeding period, making it one of the most potent rodenticides available [2]. Second-generation anticoagulants are particularly valuable for controlling warfarin-resistant rodent populations, as their bulky substituents and enhanced lipophilicity enable them to overcome the metabolic resistance mechanisms that have evolved in some rodent populations [3].
The acute toxicity of this compound rodenticides varies significantly between compounds and species. For example, the chronic LD₅₀ of coumatetralyl in R. norvegicus is 0.3 mg/kg for five consecutive doses, while chickens exhibit relative resistance with a chronic LD₅₀ of 50 mg/kg for eight consecutive doses [2]. Dogs are particularly susceptible to brodifacoum poisoning, with common incidents of accidental exposure to toxic quantities [2].
The environmental persistence of these compounds is a significant concern, particularly for second-generation agents. Brodifacoum demonstrates remarkable stability in the environment with no loss after 30 days of exposure to direct sunlight [2]. The extended half-lives of these compounds in tissue (sometimes lasting months) contribute to the risk of secondary poisoning in non-target species that consume exposed rodents [1].
Safety protocols for handling these compounds must include:
Resistance development in rodent populations represents a significant challenge in pest management. Resistance to first-generation anticoagulants like warfarin appeared in Scotland, Denmark, England, and Wales, and later on the American continent [3]. This resistance appears to be associated with a reduction in the efficiency of vitamin K metabolism and is controlled by a single dominant autosomal gene [3].
Management strategies for resistance include:
The ongoing synthesis of novel this compound derivatives, such as those described by the Danchev and Yang groups, aims to address resistance issues while optimizing the therapeutic index and safety profiles of these important compounds [4] [7].
The synthetic methodologies for this compound anticoagulant rodenticides have evolved significantly from the early preparations of simple derivatives like warfarin to sophisticated asymmetric syntheses of second-generation superwarfarins. The key advances in this field include the development of stereoselective synthesis methods, improved coupling reactions for constructing the essential 3-substituent, and innovative approaches to creating the complex molecular architectures required for activity against resistant rodent populations.
The structural diversity of this compound anticoagulants demonstrates a clear structure-activity relationship, with increasing size and lipophilicity of the 3-position substituent correlating with enhanced potency and duration of action. This understanding has guided the design of second-generation compounds that effectively overcome resistance mechanisms while maintaining target specificity for the vitamin K epoxide reductase enzyme.
Future directions in this field will likely focus on addressing the environmental persistence concerns associated with second-generation compounds while maintaining efficacy against resistant populations. This may involve the development of selective toxicants with reduced non-target impacts, biodegradable alternatives with favorable environmental profiles, and novel chemical entities that act through complementary mechanisms. The recent advances in microbial biosynthesis of this compound precursors also offer promising avenues for more sustainable production methods and potential discovery of new derivatives through biotechnological approaches [6].
4-Hydroxycoumarin is a prominent secondary metabolite known for its diverse biological activities, including anticoagulant, antioxidant, anti-inflammatory, and antifungal properties [1]. Despite its significant therapeutic potential, the clinical application of this compound and its derivatives is hampered by challenges such as poor water solubility, low bioavailability, and potential drug interactions that can alter metabolism and lead to complications [1]. To overcome these limitations, encapsulation into nanocarriers like liposomes presents a viable strategy.
Liposomes are spherical, biocompatible vesicles composed of one or more phospholipid bilayers, capable of encapsulating hydrophilic, lipophilic, and amphiphilic compounds. Their structure enables improved fluidity and mobility through plasma membranes, enhancing the effective concentration of bioactive compounds at target sites while minimizing systemic toxicity [1]. This document details a standardized protocol for preparing, characterizing, and evaluating this compound-loaded liposomes, integrating quantitative data and experimental workflows for application in pharmaceutical development.
The following workflow outlines the proliposome method for preparing this compound-loaded liposomes:
Procedure:
Critical Notes:
Principle: Encapsulation efficiency is determined indirectly by measuring the concentration of unencapsulated this compound in the supernatant after separation [1].
Procedure:
ABTS Radical Scavenging Assay:
DPPH Radical Scavenging Assay:
CUPRAC (Cupric Ion Reducing Antioxidant Capacity):
Table 1: Physicochemical properties of this compound-loaded liposomes
| Parameter | Result (Day 0) | Method/Instrument |
|---|---|---|
| Encapsulation Efficiency (EE) | 96.7 ± 1.2 % | Indirect method/UV-Vis [1] |
| Vesicle Size | 1286.3 ± 73.8 nm | Photon Correlation Spectroscopy [1] |
| Polydispersity Index (PDI) | 0.409 ± 0.050 | Photon Correlation Spectroscopy [1] |
| Zeta Potential | -16.73 ± 0.47 mV | Zetasizer Nano ZS [1] |
| Conductivity | ~0.020 mS/cm | Zetasizer Nano ZS [1] |
| Density | 1.007 ± 0.002 g/cm³ | Force Tensiometer K20 [1] |
| Surface Tension | 22.7 ± 0.2 mN/m | Force Tensiometer K20 [1] |
| Viscosity | 14.3 ± 0.2 mPa·s | Rotavisc lo-vi viscometer [1] |
Table 2: Antioxidant activity of this compound-loaded liposomes
| Assay | Result | Reference Standard/Notes |
|---|---|---|
| ABTS Scavenging | 89.76 ± 0.56 % | - [1] |
| DPPH Scavenging | 93.18 ± 0.23 % | - [1] |
| CUPRAC | 0.367 ± 0.003 mmol TE/L | Trolox [1] |
Table 3: Stability of liposomal formulations during storage at 4°C
| Parameter | Day 0 | Day 60 | Change |
|---|---|---|---|
| Vesicle Size (nm) | 1286.3 ± 73.8 | 2077.3 ± 63.2 | +61.5% [1] |
| PDI | 0.409 ± 0.050 | 0.676 ± 0.064 | +65.3% [1] |
| Zeta Potential (mV) | -16.73 ± 0.47 | -10.31 ± 0.42 | -38.4% [1] |
| Mobility (µmcm/Vs) | -1.311 ± 0.036 | -0.806 ± 0.031 | -38.5% [1] |
| Conductivity (mS/cm) | ~0.020 | ~0.020 | No significant change [1] |
The following diagram summarizes the key stability trends observed during the 60-day study:
| Issue | Potential Cause | Recommended Solution |
|---|---|---|
| Low Encapsulation Efficiency | Drug leakage during preparation; rapid solvent removal. | Optimize hydration time; consider active loading techniques; ensure gradual water addition [1]. |
| Vesicle Aggregation | High PDI; insufficient surface charge. | Increase lipid concentration; include stabilizing agents like cholesterol; optimize stirring speed [1] [2]. |
| Rapid Drug Release | Membrane instability; high membrane fluidity. | Incorporate cholesterol (20-40 mol%) to increase bilayer rigidity; use saturated phospholipids [2] [3]. |
| Physical Instability | Particle growth over time. | Optimize storage conditions; consider lyophilization with cryoprotectants for long-term storage. |
The proliposome method using Phospholipon 90 G is a robust and efficient technique for encapsulating this compound, yielding liposomes with high encapsulation efficiency (96.7%) and potent antioxidant activity [1]. While the formulated liposomes demonstrate excellent initial performance, the 60-day stability data indicates physical instability manifested as vesicle growth and reduced surface charge, highlighting the need for formulation optimization [1].
Future research directions should focus on:
This protocol provides a foundation for researchers to develop this compound-based liposomal systems, with potential applications in enhancing the delivery of this versatile bioactive compound.
This compound (4-HC) represents a pivotal heterocyclic compound widely recognized in medicinal and pharmaceutical chemistry, serving as a central scaffold for developing various therapeutic agents. This privileged structure embodies a versatile pharmacophore with diverse bioactivities, including anticoagulant, antibacterial, antiviral, antifungal, anti-inflammatory, and anticancer effects. The remarkable structural adaptability of this compound enables synthetic diversification at multiple positions, facilitating the creation of libraries of derivatives with optimized pharmacological profiles and drug-like properties. The broad therapeutic potential and chemical versatility of this compound derivatives have cemented their status as invaluable scaffolds in contemporary drug discovery campaigns. [1] [2]
The foundational structure of this compound permits existence in three tautomeric keto-enol forms: 4-hydroxy-2-chromenone (A), 2,4-chromandione (B), and 2-hydroxy-4-chromenone (C). These prototropic transformations have been extensively examined through various chemical reactivity studies, spectral analyses, thermochemical measurements, and computational methods, revealing nuanced electronic distributions that influence both reactivity and biological interactions. This inherent tautomerism significantly impacts the compound's physicochemical properties and binding characteristics with biological targets, making it a fascinating subject for structure-activity relationship studies. [2]
Advanced spectroscopic analyses have elucidated the structural features of this compound that underpin its reactivity and biological activity. The compound exhibits characteristic spectral signatures across various analytical techniques:
UV-Vis Spectroscopy: The UV spectrum of this compound reveals a characteristic absorption peak at approximately 280-308 nm in ethanol solution, with a molar absorption coefficient (ε) of 8,470 M⁻¹cm⁻¹ at 280 nm. The fluorescence spectrum in ethanol shows a quantum yield of 0.003, indicating relatively weak emission. [2] [3]
Infrared Spectroscopy: IR spectral analysis shows characteristic bands at 3380 cm⁻¹ (OH stretch), 1650-1660 cm⁻¹ (carbonyl stretch), and 1530 cm⁻¹ (aromatic C=C stretch). The carbonyl stretching frequency exhibits a bathochromic shift in chloroform or dioxane solutions, indicating solvent-dependent polarization. [2]
NMR Spectroscopy: ¹H NMR spectra display a distinctive singlet at approximately 5.61 ppm corresponding to the H-3 vinyl proton, with aromatic protons appearing as complex multiplets between 7.36-7.84 ppm. ¹³C NMR analysis reveals characteristic signals for C-2, C-4, and C-9 carbonyl carbons in the downfield region (160-165 ppm), confirming the electronic distribution within the heterocyclic core. [2]
Mass Spectrometry: Electron impact mass spectrometry (EI-MS) shows a molecular ion peak at m/z 162, with a base peak fragment at m/z 120 corresponding to loss of the ketene moiety (C₂H₂O). The absence of fragments corresponding to M-17 (m/z 145) and M-18 (m/z 144) confirms the stability of the hydroxyl group within the tautomeric system. [2]
The following diagram illustrates the three tautomeric forms of this compound and their interconversion, which fundamentally influences its reactivity and biological interactions:
Figure 1: Tautomeric Equilibrium in this compound. The three possible prototropic transformations (A, B, and C) have been intensively examined by various chemical reactivity, spectral, thermochemical, and computational methods. This equilibrium significantly influences the compound's reactivity and biological activity. [2]
Recent advances in this compound derivatization have focused on catalytic multicomponent reactions, tandem processes, and chemo-selective modifications that enable efficient construction of complex molecular architectures from simple starting materials. The following table summarizes the key modern derivatization techniques:
Table 1: Advanced Synthetic Methods for this compound Derivatization
| Methodology | Catalytic System | Reaction Conditions | Key Products | Yield Range | Key Advantages |
|---|---|---|---|---|---|
| Ternary Catalytic MCR [4] [5] | Pd/amine/Brønsted acid | PhCl, -10°C, 4Å MS | Pyranocoumarins with adjacent quaternary & tertiary stereocenters | 63-86% | Mild conditions, complex stereochemistry, broad substrate scope |
| Cu-Catalyzed Dehydrogenation/Conjugate Addition [6] | Cu catalysts | Standard conditions, scalable | C3-alkylated 4-hydroxycoumarins (warfarin analogs) | Good to excellent | Direct synthesis from saturated ketones, excellent functional group tolerance |
| One-Pot Enamine Synthesis [7] | Solvent-mediated (2-butanol) | Reflux, 3-4 hours, catalyst-free | 3-formyl-4-hydroxycoumarin-derived enamines | 65-94% | Simple setup, no catalyst required, good to excellent yields |
| NHS Ester-based Cyclization [8] | N-hydroxysuccinimide ester | Mild conditions, THF, room temperature | 3-functionalized-4-hydroxycoumarin-2-ones | Good yields | High functional group compatibility, mild conditions |
This protocol describes an efficient Pd/amine/Brønsted acid ternary-catalytic system for constructing this compound derivatives with adjacent quaternary and tertiary stereocenters via convergent assembly of two in situ generated active intermediates [4] [5].
The following diagram illustrates the workflow and key intermediates in this ternary catalytic system:
Figure 2: Ternary Catalytic Multicomponent Reaction Workflow. This process involves convergent assembly of two in situ generated active intermediates through a palladium/amine/Brønsted acid ternary catalytic system. [4] [5]
This protocol describes a direct synthesis of alkylated this compound derivatives via a Cu-catalyzed cascade dehydrogenation/conjugate addition sequence starting from simple saturated ketones and 4-hydroxycoumarins [6].
Table 2: Optimization of Copper-Catalyzed Alkylation Protocol [6]
| Entry | Copper Catalyst | Solvent | Temperature | Additive | Yield | Comments |
|---|---|---|---|---|---|---|
| 1 | CuI | DMSO | 80°C | K₂CO₃ | 75% | Good functional group tolerance |
| 2 | CuBr | DMF | 90°C | Cs₂CO₃ | 68% | Moderate yield |
| 3 | CuCl | 1,4-dioxane | 100°C | Et₃N | 72% | Requires higher temperature |
| 4 | Cu(OAc)₂ | Toluene | 110°C | Pyridine | 65% | Lower efficiency |
| 5 | CuI | DMSO | 80°C | - | <10% | Base essential for reaction |
The diverse bioactivity profile of this compound derivatives has enabled their application across multiple therapeutic areas. Recent studies have systematically explored structure-activity relationships to optimize pharmacological properties:
Table 3: Pharmacological Activities of this compound Derivatives [1] [2] [7]
| Biological Activity | Most Potent Derivatives | Key Structural Features | IC₅₀/EC₅₀ Values | Molecular Targets |
|---|---|---|---|---|
| Antitumor [7] | Compound 4g (enamine derivative) | 3-formyl-4-hydroxycoumarin scaffold, enamine functionality | 1.12 ± 0.2 μM (potent than vinblastine IC₅₀ 7.5 ± 0.6 μM) | CDK-8 enzyme, apoptosis induction |
| MAO-B Inhibition [9] | 7-Methoxy-3-(thiophen-3-yl)-coumarin (13b) | 7-Methoxy substitution, 3-heteroaryl group | IC₅₀ 0.0556 μM | Monoamine oxidase B (enzyme cavity) |
| Anticoagulant [1] [9] | Warfarin, acenocoumarol | C3-substituted lipophilic aromatics | Clinical doses 1-10 mg/day | Vitamin K epoxide reductase |
| Antibacterial [1] [2] | Various 3-substituted derivatives | Electron-withdrawing groups at C3 position | MIC values 4-32 μg/mL | Bacterial enzyme inhibition |
| Antiviral [1] | HIV protease inhibitor analogs | C3-aryl groups with specific substitutions | Low micromolar range | HIV-1 protease |
This protocol describes the biological evaluation of this compound derivatives for anti-tumor activity using Agrobacterium tumefaciens-induced tumors in potato disc systems [7].
Preparation of Tumor Induction System:
Compound Treatment:
Tumor Induction:
Tumor Quantification and Analysis:
Statistical Analysis:
Comprehensive analytical characterization is essential for confirming the structure and purity of synthesized this compound derivatives. The following table summarizes key spectral data for representative derivatives:
Table 4: Characterization Data for this compound Derivatives [2] [7]
| Analytical Technique | Key Diagnostic Features | Interpretation Guidelines |
|---|---|---|
| FT-IR Spectroscopy | 3200-3400 cm⁻¹ (NH stretch), 1680 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (C=N stretch) | C=N imine stretch at ~1600 cm⁻¹ confirms enamine formation |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 5.61 ppm (s, H-3 vinyl proton), δ 7.36-7.84 ppm (m, aromatic protons), δ 10-12 ppm (br, NH enamine proton) | Two broad signals at 10-12 ppm indicate (E) and (Z) enamine isomers |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 50-55 ppm (methylene carbons), δ 110-150 ppm (aromatic carbons), δ 160-165 ppm (carbonyl carbons) | Coupling constant values 200-300 Hz for ¹³C-¹H/¹³C-¹⁹F coupling |
| UV-Vis Spectroscopy | 280-308 nm (π→π* transitions), high molar absorptivity (ε = 12,350 L·mol⁻¹·cm⁻¹) for π→π* vs low ε (945 L·mol⁻¹·cm⁻¹) for n→π* transitions | Electronic transitions correlate with compound color |
| Mass Spectrometry | Molecular ion peaks matching predicted mass, characteristic fragmentation patterns | m/z 120 base peak indicates ketene moiety loss from this compound core |
| Elemental Analysis | C, H, N percentages within 0.4% of theoretical values | Confirms sample purity and elemental composition |
Molecular docking studies provide valuable insights into the binding modes and interactions of this compound derivatives with biological targets. For CDK-8 inhibition, the following protocol can be employed:
Protein Preparation:
Ligand Preparation:
Docking Protocol:
Binding Analysis:
The continuing evolution of this compound derivatization techniques underscores the scaffold's enduring value in medicinal chemistry. Recent advances in ternary catalytic systems, tandem reactions, and computational approaches have significantly expanded the synthetic toolkit available for constructing complex this compound derivatives with enhanced biological activities and drug-like properties. The integration of multicomponent reactions with asymmetric catalysis represents a particularly promising direction for efficient generation of stereochemically diverse compound libraries.
Future developments in this compound chemistry will likely focus on several key areas: (1) expanding the scope of catalytic asymmetric synthesis to access enantiomerically pure derivatives; (2) application of artificial intelligence and machine learning for predictive optimization of pharmacological properties; (3) development of targeted delivery systems for improved therapeutic efficacy; and (4) exploration of combination therapies leveraging the multitarget potential of this compound hybrids. As synthetic methodologies continue to advance alongside biological screening technologies, this compound derivatives will remain at the forefront of drug discovery efforts across multiple therapeutic areas. [1] [4] [10]
This compound represents a privileged scaffold in medicinal chemistry and drug development, known for its diverse biological activities including anticoagulant, antibacterial, antiviral, and antitumor properties [1] [2]. Traditionally, the functionalization of 4-hydroxycoumarins has relied predominantly on their ground-state nucleophilic behavior through ionic reaction pathways [3] [4]. While these approaches have yielded important derivatives, they often face limitations including regioselectivity issues and dependence on transition-metal catalysts [4].
Recent groundbreaking research has unveiled a previously unexplored photochemical reactivity of this compound derivatives. A 2024 study revealed that upon deprotonation and excitation with purple light, 3-substituted 4-hydroxycoumarins reach an excited state and function as potent single-electron transfer (SET) reductants [3] [4]. This newfound photochemical behavior enables the direct synthesis of 3,3-disubstituted 2,4-chromandiones via a radical dearomatization process, offering a mild and efficient route to access synthetically valuable chromanone scaffolds featuring quaternary stereocenters [3].
The significance of this advancement lies in its ability to overcome traditional limitations in this compound chemistry while providing a versatile platform for the incorporation of various alkyl and perfluoroalkyl fragments under mild conditions [3] [4]. This protocol represents a paradigm shift from conventional functionalization strategies, expanding the synthetic toolbox available to researchers working with this important class of compounds.
The photochemical reactivity of 4-hydroxycoumarins centers on a sophisticated single-electron transfer mechanism that transforms these molecules into potent photoreductants. Understanding this mechanism is crucial for researchers aiming to implement or adapt this methodology for their specific synthetic needs.
The reaction begins with deprotonation of 3-substituted this compound (1) using a base such as Cs₂CO₃, generating the anionic species Ia [3] [4]. This deprotonated intermediate serves as the actual photoactive species, exhibiting a bathochromic shift in its absorption spectrum that enables excitation at 390 nm [4]. Upon irradiation with purple light, Ia reaches an excited state (Ia*) and acts as a strong single-electron transfer reductant, with an estimated redox potential of -2.77 V vs. SCE [3] [4]. This excited species then transfers an electron to stable radical precursors such as perfluoroalkyl iodides (2), generating radical species that are subsequently intercepted regioselectively at the C3 position of ground-state this compound molecules [4].
The following diagram illustrates the mechanistic pathway and experimental workflow:
Comprehensive photophysical studies have confirmed the mechanistic basis for this transformation. The deprotonated this compound intermediate Ia exhibits strong absorption at 390 nm with an emission maximum at 407 nm upon laser irradiation at 314 nm [4]. The 0-0 transition energy (E₀,₀) was determined to be 3.43 eV, located at 361 nm [3] [4]. Stern-Volmer quenching studies demonstrated that the fluorescence of excited Ia* is effectively quenched by perfluorohexyl iodide, supporting the SET mechanism [4]. The excited singlet-state lifetime of Ia* was measured as 5.1 ns, confirming its potential for productive excited-state reactivity [4].
The regioselectivity observed in this transformation is particularly noteworthy. Unlike traditional ionic chemistry that often results in mixtures of C- and O-alkylated products, this radical pathway exclusively forges bonds at the C3 position of the this compound scaffold [4]. This exceptional regiocontrol, combined with the ability to generate quaternary stereocenters, makes this methodology particularly valuable for the synthesis of complex molecular architectures relevant to pharmaceutical development.
Extensive optimization studies were conducted to establish the optimal conditions for the photochemical transformation. The standard reaction employed 3-benzyl-4-hydroxycoumarin (1a) and perfluorohexyl iodide (2a) as model substrates in acetonitrile under an inert atmosphere [3] [4]. The optimization data are summarized in the table below:
Table 1: Optimization studies for the photochemical synthesis of 3,3-disubstituted 2,4-chromandiones [3] [4]
| Entry | Deviation from Standard Conditions | Yield of 3a (%) |
|---|---|---|
| 1 | None | 82 |
| 2 | No base, no light | 0 |
| 3 | Under air instead of N₂ | 0 |
| 4 | 427 nm or 456 nm light | 0 |
| 5 | Na₂CO₃ instead of Cs₂CO₃ | 56 |
| 6 | TMG instead of Cs₂CO₃ | 78 |
| 7 | 1 equiv. Cs₂CO₃ instead of 2 equiv. | 37 |
Critical control experiments established that both light irradiation and base are absolutely essential for the reaction to proceed [3] [4]. The complete inhibition of the reaction under air highlights the radical nature of the process and the necessity of an inert atmosphere [4]. The wavelength specificity was remarkably narrow, with illumination at 427 nm or 456 nm proving completely ineffective [4]. Among bases screened, Cs₂CO₃ provided superior results compared to Na₂CO₃ or tetramethylguanidine (TMG) [3]. The requirement for 2 equivalents of base emphasizes the importance of complete deprotonation for efficient photochemical activity [4].
The optimized conditions demonstrate considerable generality across various 3-substituted 4-hydroxycoumarins and radical precursors:
Table 2: Substrate scope for the photochemical synthesis of 3,3-disubstituted 2,4-chromandiones [3] [4]
| Substrate Class | Representative Examples | Key Observations |
|---|---|---|
| Aromatic substituents | Products 3b-3e | Tolerates electron-donating groups, halogens (4-Cl, 3d, 65% yield), and heteroaromatics (pyridyl, 3e, high yield) |
| Aliphatic substituents | Products 3f-3g | Maintains high yields with aliphatic chains at the 3-position |
| Coumarin ring modifications | Products 3h-3i | Compatible with both electron-withdrawing and electron-donating substituents on the coumarin core |
| Perfluoroalkyl chain variations | Products 3j and beyond | Successful with different perfluoroalkyl chain lengths |
The protocol demonstrates impressive functional group tolerance, accommodating electron-donating groups, halogens, and heteroaromatic systems on the benzyl moiety [3]. Aliphatic substituents at the 3-position maintain high reactivity, yielding products 3f and 3g efficiently [3]. Modifications to the electronic properties of the coumarin ring itself are well-tolerated, with both electron-withdrawing (3h) and electron-donating (3i) substituents affording the corresponding products in high yields [3]. Variation of the perfluoroalkyl chain length also proved successful, demonstrating the generality across different radical precursors [3].
However, certain limitations were noted. The presence of an aromatic substituent at the 3-position led to complex mixtures with only traces of the desired product [3]. This specificity for 3-alkyl or 3-benzyl substrates rather than 3-aryl derivatives highlights the subtle steric and electronic requirements for successful transformation.
Required Materials:
Essential Equipment:
Reaction Setup: In a flame-dried Schlenk tube under nitrogen atmosphere, combine 3-substituted this compound 1 (0.15 mmol, 1.0 equiv.) and Cs₂CO₃ (2.0 equiv.) in anhydrous acetonitrile (1 mL) [3] [4].
Deprotonation: Stir the mixture at room temperature for 10 minutes to ensure complete deprotonation, evidenced by a color change indicating formation of the anionic intermediate Ia [4].
Radical Precursor Addition: Add the radical precursor 2 (0.45 mmol, 3.0 equiv.) to the reaction mixture via syringe under positive nitrogen pressure [3].
Photoirradiation: Place the reaction vessel at a fixed distance (optimized for 100 mW cm⁻² irradiance) from the 390 nm Kessil lamp and irradiate with continuous stirring for 4 hours at 20°C [3] [4]. Maintain the nitrogen atmosphere throughout the irradiation period.
Reaction Monitoring: Monitor reaction progress by TLC analysis at regular intervals (e.g., every hour). The reaction is typically complete within 4 hours [3].
Workup Procedure: After completion, concentrate the reaction mixture under reduced pressure. Partition the residue between chloroform (50 mL) and water (50 mL) [5]. Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum [5].
Purification: Purify the crude product by flash column chromatography using an appropriate solvent system (typically hexane/ethyl acetate gradient) to afford the desired 3,3-disubstituted 2,4-chromandione product 3 [3].
Characterization: Characterize the purified product using standard analytical techniques including ¹H NMR, ¹³C NMR, and HRMS. Compare spectral data with reported values where available [3] [4].
The protocol has been successfully demonstrated on a preparative scale (4 mmol), yielding 1.1 g of product 3a in 50% yield [3]. For scale-up operations, ensure efficient light penetration by using appropriate reactor geometry or internal illumination. The reaction exhibits excellent reproducibility when critical parameters (wavelength, irradiance, anhydrous conditions, inert atmosphere) are strictly maintained.
The photochemical functionalization of 4-hydroxycoumarins represents a significant advancement in synthetic methodology with broad implications for drug discovery and development. This protocol offers several synthetic advantages over traditional approaches, including mild reaction conditions, exceptional regioselectivity, and the ability to construct challenging quaternary stereocenters [3] [4]. The avoidance of transition-metal catalysts eliminates potential metal contamination issues in pharmaceutical intermediates [4].
From a medicinal chemistry perspective, this methodology enables efficient access to structurally diverse chromanone scaffolds that are prevalent in biologically active compounds [3] [1]. The ability to incorporate perfluoroalkyl fragments is particularly valuable given the importance of fluorinated compounds in modern drug design for modulating metabolic stability, membrane permeability, and binding affinity [3] [4]. The 2,4-chromandione core structure accessed through this transformation appears in numerous natural products and pharmacologically active agents [1] [2].
Future developments in this area will likely focus on expanding the scope of radical precursors, developing enantioselective variants, and applying this photochemical platform to other valuable heterocyclic systems. The fundamental principles elucidated in this work—specifically the photoactivation of anionic nucleophiles to generate potent reductants—may inspire new reaction paradigms beyond this compound chemistry.
This compound represents a privileged scaffold in medicinal chemistry and molecular probe design, offering exceptional versatility as a fluorophore for biomedical applications. This oxygen-containing heterocycle with its characteristic benzopyrone structure serves as an excellent starting point for developing sophisticated fluorescent probes due to its favorable photophysical properties and capacity for structural modification. The significance of this compound extends beyond its fluorescence capabilities, as it also serves as the core structure for numerous pharmacologically active compounds, including anticoagulants like warfarin and novel anticancer agents. [1] [2]
The unique advantage of this compound derivatives in probe design stems from their intrinsic conjugated molecular architecture, which can be systematically modified to tune absorption and emission characteristics. Researchers can incorporate various electron-donating or electron-withdrawing substituents at different positions on the coumarin core to achieve desired photophysical properties for specific applications. This adaptability, combined with generally high quantum yields and excellent photostability, makes this compound an ideal candidate for developing sensitive and selective detection systems for biological molecules, metal ions, and enzymatic activities. [3] [4]
The fluorescence performance of this compound derivatives is heavily influenced by their specific substitution patterns, which affect both absorption and emission profiles. The following table summarizes key photophysical parameters for various this compound derivatives reported in recent literature:
Table 1: Photophysical Properties of Selected this compound Derivatives
| Compound ID | Substituent Pattern | λab (nm) | λem (nm) | Quantum Yield (Φ) | Solvent System |
|---|---|---|---|---|---|
| 7j [4] | 7-Diethylamino | 419 | 470 | 0.82 | Methanol |
| 7k [4] | 7-Diethylamino | 419 | 470 | 0.82 | Methanol |
| 7d [4] | 6-Methoxy | 363 | 458 | 0.30 | Methanol |
| 7e [4] | 6-Methoxy | 365 | 458 | 0.87 | Methanol |
| 7f [4] | 8-Ethoxy | 311 | 486 | 0.48 | Methanol |
| 7a [4] | Unsubstituted | 297 | 406 | 0.50 | Methanol |
| 3CBD [5] | 3-(Benzothiazolyl-azo) | 340 | 420 | N/R | Ethanol |
| L1 [6] | 3-Acetyl | 300-400 | 420-460 | High | Ethanol |
N/R = Not reported
Strategic molecular engineering of the this compound core enables precise modulation of its photophysical behavior for specific applications:
Electron-donating groups at position 7: The introduction of strong electron-donating substituents like diethylamino groups at the 7-position creates a pronounced push-pull system with the carbonyl group at position 2, resulting in significant red-shifted absorption and emission. This strategy is particularly valuable for developing probes with longer wavelength emissions that penetrate deeper into biological tissues and experience less interference from autofluorescence. [4]
Azo coupling at position 3: The incorporation of azo groups at the 3-position, particularly with heterocyclic amines like benzothiazole or quinoline, creates sophisticated chemodosimeters that exhibit distinct colorimetric and fluorimetric responses to specific metal ions. This approach leverages the intramolecular charge transfer (ICT) mechanism, where metal binding alters the electronic properties of the system, resulting in measurable changes in absorption and/or emission. [5]
Hydroxamic acid conjugation: The integration of hydroxamic acid functionalities via flexible linkers creates multifunctional probes that combine imaging capabilities with biological activity. These derivatives can serve simultaneously as fluorescent reporters and histone deacetylase (HDAC) inhibitors, enabling both target engagement visualization and therapeutic effects in cancer research. [4]
Objective: Synthesis of (E)-3-(benzo[d]thiazol-2-yldiazenyl)-4-hydroxy-2H-chromen-2-one (3CBD) and (E)-4-hydroxy-3-(quinolin-2-yldiazenyl)-2H-chromen-2-one (3CQD) as metal-sensing probes. [5]
Figure 1: Synthesis workflow for this compound azo probes
Step-by-Step Protocol:
Diazotization Reaction:
Coupling Reaction:
Workup and Purification:
Characterization Data:
Objective: Synthesis of dual-purpose coumarin-hydroxamic acid derivatives serving as both fluorescent probes and HDAC inhibitors. [4]
Figure 2: Multistep synthesis of coumarin-hydroxamic acid derivatives
Step-by-Step Protocol:
Coumarin Core Formation:
Linker Attachment:
Hydroxamic Acid Formation:
Key Purification Notes: Water and filtration can be used as the only form of purification at all stages, making this methodology particularly attractive for straightforward application. [4]
The synthesized azo derivatives demonstrate exceptional selectivity and sensitivity toward heavy metal ions, as quantified in the following table:
Table 2: Metal Sensing Performance of this compound Azo Probes
| Probe | Target Ion | Detection Mode | Binding Constant (K) | LOD (μM) | LOQ (μM) | Stoichiometry (Probe:M) |
|---|---|---|---|---|---|---|
| 3CBD [5] | Hg²⁺ | UV-Vis (Colorimetric) | 7.48 × 10⁵ M⁻¹ | 0.03 | 0.10 | 1:1 |
| 3CBD [5] | Fe³⁺ | Fluorescence (Turn-off) | N/R | 0.03 | 0.10 | 1:1 |
| 3CQD [5] | Hg²⁺ | UV-Vis (Colorimetric) | 9.12 × 10⁵ M⁻¹ | 0.03 | 0.10 | 1:1 |
| 3CQD [5] | EDTA | Reversible Sensing | N/R | N/R | N/R | N/R |
N/R = Not reported
Materials and Instrumentation:
Detection Procedure:
Sample Preparation:
Spectroscopic Measurements:
Data Analysis:
Interference Studies: Both probes demonstrate excellent selectivity with no significant interference from other metal ions including Ag⁺, Na⁺, Al³⁺, Ca²⁺, Ba²⁺, Fe²⁺, Cr³⁺, Cu²⁺, Co²⁺, Cd²⁺, Zn²⁺, Li⁺, Pb²⁺, and Ni²⁺. [5]
The integration of this compound into metal complexes creates innovative theranostic agents with combined imaging and therapeutic capabilities:
Synthesis of Palladium(II) Complexes:
Biological Performance:
Coumarin-hydroxamic acid derivatives represent innovative tools for simultaneously targeting and imaging epigenetic regulators:
Design Rationale:
Biological Evaluation Protocol:
Antiproliferative Assay:
Gene Expression Analysis:
Molecular Docking:
Cellular Imaging Applications:
This compound continues to demonstrate exceptional versatility as a scaffold for developing advanced fluorescent probes with applications spanning metal sensing, bioimaging, and therapeutic monitoring. The well-established synthetic protocols, tunable photophysical properties, and compatibility with biological systems make these derivatives invaluable tools for chemical biology and drug discovery research. Future directions will likely focus on improving aqueous solubility, enhancing tissue penetration through longer wavelength emissions, and developing more targeted delivery systems for specific cellular organelles. The integration of this compound probes with nanomaterials and the development of ratiometric sensing platforms represent promising avenues for next-generation probe design with enhanced sensitivity and application potential.
This compound derivatives represent a promising class of bioactive compounds with demonstrated potential in anticancer drug development. These compounds are characterized by their characteristic conjugated molecular architecture that enables diverse biological interactions, particularly through the highly activated C-3 position in the coumarin ring, which results from the combined electron-donating properties of the hydroxyl group and electron-withdrawing effects of the carbonyl oxygen atom [1] [2]. This unique electronic environment makes this compound derivatives excellent candidates for structure-based drug design approaches, particularly through Density Functional Theory (DFT) calculations that can accurately model their electronic properties and reaction mechanisms.
The application of DFT in studying this compound derivatives has become increasingly valuable in rational drug design, allowing researchers to predict reactivity parameters, tautomeric equilibria, and structure-activity relationships before undertaking costly synthetic procedures [3]. Recent studies have demonstrated that DFT-calculated parameters show excellent correlation with experimental data, providing a reliable computational framework for optimizing this compound-based therapeutics [3]. These computational approaches are particularly relevant for designing derivatives with enhanced cytotoxic activity and selective kinase inhibition properties, as demonstrated by several research groups who have successfully developed this compound derivatives with nanomolar activity against various cancer cell lines [4] [5] [6].
The implementation of Density Functional Theory calculations for this compound derivatives follows well-established computational protocols that have been validated against experimental data. The fundamental approach involves using the Kohn-Sham equations [7] to solve the electronic structure problem, where the ground state energy is expressed as a functional of the electron density. For this compound derivatives, the most widely adopted and validated methodology employs the B3LYP functional with the 6-31++G(d,p) basis set [3], which provides an optimal balance between computational efficiency and accuracy for these systems.
The standard computational workflow begins with molecular geometry optimization, where the structures of this compound derivatives are fully relaxed without symmetry constraints. This is followed by vibrational frequency calculations at the same level of theory to confirm the absence of imaginary frequencies, ensuring true energy minima have been located [3]. For enhanced accuracy in predicting electronic properties, single-point energy calculations can be performed using larger basis sets or additional functionals such as M06-2X [3], which has shown improved performance for non-covalent interactions and reaction barrier heights. The specific computational parameters commonly employed in DFT studies of this compound derivatives are summarized in Table 1.
Table 1: Standard DFT Parameters for this compound Derivative Calculations
| Computational Parameter | Recommended Setting | Purpose | Validation |
|---|---|---|---|
| Primary Functional | B3LYP | Geometry optimization & property calculation | Excellent correlation with experimental IR, NMR [3] |
| Alternative Functional | M06-2X | Single-point energies for enhanced accuracy | Improved non-covalent interaction modeling [3] |
| Basis Set | 6-31++G(d,p) | Balanced accuracy/efficiency for geometry & frequencies | Standard for organic molecules [3] |
| Solvent Model | PCM (Polarizable Continuum Model) | Simulating solvent effects | Improved prediction of spectral properties [3] |
| Integration Grid | UltraFine | Higher accuracy for energy calculations | Reduced numerical errors [4] |
| Geometry Convergence | Tight optimization criteria | Precise molecular structures | RMS gradient <0.0001 au [4] |
Beyond structural optimization, DFT calculations provide access to key quantum chemical descriptors that correlate with biological activity. The Frontier Molecular Orbital (FMO) theory is particularly valuable, where the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are used to calculate reactivity parameters [4] [2]. These include the energy gap (ΔE = ELUMO - EHOMO), global hardness (η = ΔE/2), chemical potential (μ = -(EHOMO + ELUMO)/2), and electrophilicity index (ω = μ²/2η) [2]. These descriptors have demonstrated significant value in predicting the biological activity of this compound derivatives, with smaller HOMO-LUMO gaps generally correlating with enhanced cytotoxic properties [2].
For this compound derivatives, natural population analysis and molecular electrostatic potential mapping provide additional insights into reactive sites and intermolecular interaction potentials [2]. The molecular electrostatic potential is particularly useful for identifying nucleophilic and electrophilic centers that may participate in drug-receptor interactions. Furthermore, Mulliken atomic charges aid in understanding charge distribution patterns that influence binding affinity [2]. Recent studies have confirmed that DFT-calculated descriptors show excellent predictive power for biological activity, with QSAR models based on these parameters achieving high correlation coefficients (R² = 0.81) [5].
Validation of computational methods against experimental data is essential for establishing reliable DFT protocols. For this compound derivatives, this typically involves comparing calculated parameters with experimental IR spectroscopy, NMR chemical shifts, and UV-Vis absorption spectra [3]. The recommended approach involves calculating vibrational frequencies and applying appropriate scaling factors (0.961-0.975 for B3LYP/6-31++G(d,p)) to improve agreement with experimental IR data [3]. For NMR calculations, the gauge-independent atomic orbital (GIAO) method at the B3LYP/6-311+G(2d,p) level using PCM solvent models has shown excellent correlation with experimental chemical shifts [3].
Table 2: Comparison of Calculated vs. Experimental Properties for this compound Derivatives
| Property | Computational Method | Experimental Technique | Reported Correlation | Key Findings |
|---|---|---|---|---|
| IR Spectra | B3LYP/6-31++G(d,p) | FTIR Spectroscopy | R² > 0.95 [3] | OH stretching ~3200-3600 cm⁻¹; C=O ~1650-1750 cm⁻¹ |
| NMR Chemical Shifts | B3LYP/6-311+G(2d,p) with PCM | ¹H & ¹³C NMR | R² = 0.98-0.99 [3] | Accurate prediction of aromatic & aliphatic regions |
| UV-Vis Absorption | TD-DFT/CAM-B3LYP/6-31+G(d) | UV-Vis Spectroscopy | λ_max deviation <10 nm [3] | π→π* transitions ~250-350 nm accurately predicted |
| Dipole Moments | B3LYP/6-31++G(d,p) | Dielectric Measurements | <5% error [3] | Polar derivatives show enhanced activity |
| Tautomeric Equilibrium | B3LYP/6-31+G(d) | X-ray Crystallography | Correct tautomer prediction [2] | OH tautomer favored over carbonyl forms |
The synthetic protocols for this compound derivatives typically begin with the commercially available this compound scaffold, with modifications introduced primarily at the C-3 position [5] [6]. A common synthetic route involves the acetylation of this compound using acetic acid in the presence of phosphorus oxychloride (POCI₃) to yield 3-acetyl-4-hydroxycoumarin, which serves as a key intermediate for further derivatization [6]. This intermediate can then be converted to various hydrazone, pyrazoline, or 2-aminopyridine-3-carbonitrile derivatives through reactions with appropriate reagents such as hydrazine hydrate or substituted benzaldehydes [6]. All reactions should be performed under anhydrous conditions with nitrogen atmosphere when necessary, and reaction progress monitored by thin-layer chromatography (TLC).
For comprehensive characterization, a combination of spectroscopic techniques is employed. Fourier Transform Infrared (FTIR) spectroscopy is used to identify characteristic functional groups, with particular attention to OH stretching (3200-3600 cm⁻¹) and carbonyl vibrations (1650-1750 cm⁻¹) [4] [2]. Nuclear Magnetic Resonance (NMR) spectroscopy provides structural information, with ¹H NMR spectra typically recorded at 600 MHz and ¹³C NMR at 150 MHz in deuterated dimethyl sulfoxide (DMSO-d6) or chloroform (CDCl₃) [6]. High-resolution mass spectrometry (HRMS) confirms molecular weights and elemental composition, while melting points are determined using open capillary tubes on standard melting point apparatus [6]. Elemental analysis (C, H, N) should be within ±0.4% of theoretical values to confirm purity and composition [6].
The evaluation of cytotoxic activity for this compound derivatives follows standardized protocols using human tumor cell lines. Common models include HL-60 (promyelocytic leukemia) and EJ (urinary bladder carcinoma) cells, with the MTT assay serving as the primary method for assessing cell viability [4] [2]. The standard protocol involves seeding cells in 96-well plates at appropriate densities (5-10 × 10³ cells/well for adherent cells, 1-2 × 10⁵ cells/well for suspension cells), followed by treatment with various concentrations of test compounds dissolved in DMSO (final concentration ≤0.1%) [4]. After incubation periods (typically 48-72 hours), MTT solution (0.5 mg/mL final concentration) is added and incubated for 2-4 hours, followed by dissolution of formazan crystals with DMSO or acidified isopropanol [4]. Absorbance is measured at 570-580 nm using an ELISA plate reader, and the IC₅₀ values (concentration causing 50% growth inhibition) are calculated from dose-response curves using appropriate statistical software.
For compounds showing promising in vitro activity, additional testing against a panel of human tumor cell lines provides broader activity profiling. Studies have evaluated this compound derivatives against up to eighteen different cancer cell types, with particular emphasis on MCF-7 breast cancer cells that often show sensitivity to these compounds [5] [6]. The most active compounds can be further evaluated in MCF-7 breast cancer mouse xenograft models to confirm in vivo efficacy, typically administered at doses of 10 mg/kg [5] [6]. Positive controls such as melphalan or flavopiridol should be included in all assays to validate experimental conditions and enable activity comparisons [4] [5].
For this compound derivatives targeting cyclin-dependent kinases (CDKs), specialized kinase inhibition assays are employed. These typically measure the compound's ability to inhibit phosphorylation of specific substrates by recombinant CDK/cyclin complexes [5] [6]. Standard protocols involve incubating CDK enzymes (CDK1B, CDK9T1, etc.) with appropriate substrates in the presence of ATP and varying concentrations of test compounds. After stopping the reaction, phosphorylation levels are quantified using radioactive detection (³²P-ATP incorporation) or ELISA-based methods [5]. The inhibition constant (Ki) is then determined from dose-response curves, with low nanomolar Ki values (0.35-0.88 nM for CDK1B) reported for potent this compound derivatives [5]. Molecular docking studies complement these assays by providing structural insights into binding modes, typically performed using software such as AutoDock or GOLD with crystal structures of target kinases [5] [6].
Several research groups have reported the synthesis and evaluation of this compound derivatives with significant cytotoxic activity. In one comprehensive study, six new this compound derivatives were synthesized and evaluated for cytotoxic activity against HL-60 and EJ cell lines [4] [2]. The most active compound, ethyl 2-[(3,4-dihydroxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-3-oxobutanoate (SS-16), demonstrated considerable cytotoxic effects, though its activity was somewhat weaker than the reference drug melphalan [4]. Another derivative, ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(3-nitrophenyl)methyl]-3-oxobutanoate (SS-21), also showed promising activity, with SS-16 being more active than SS-21 [4]. DFT calculations performed on these compounds provided valuable insights into their electronic properties and reactivity descriptors, with the HOMO-LUMO energy gap, dipole moments, and molecular electrostatic potentials correlating with observed biological activities [4] [2].
In a more recent study, 3-cinnamoyl this compound derivatives were synthesized and investigated using combined DFT and experimental approaches [3]. Quantum chemical calculations at the B3LYP/6-31++G(d,p) level revealed that the compound with an acetamido group on the phenyl ring was the most reactive, while the derivative with a nitro substituent was the least reactive and the strongest electrophile among the tested compounds [3]. Spectroscopic studies (IR, NMR, UV-Vis) confirmed good agreement between calculated and experimental values, validating the computational models [3]. Notably, all compounds except those with dimethylamino groups exhibited pronounced tautomerism between OH and C=O groups, which may influence their biological interactions [3].
A significant advancement in this compound research came with the development of 3-substituted derivatives exhibiting potent CDK inhibition [5] [6]. These compounds were designed to incorporate pyrazoline or 2-aminopyridine-3-carbonitrile moieties at the C-3 position of the this compound scaffold [5] [6]. Biological evaluation revealed exceptional kinase inhibitory profiles, with all synthesized compounds showing remarkably high affinity and selectivity toward CDK1B (Ki = 0.35-0.88 nM) compared to the reference inhibitor flavopiridol (Ki = 13 nM) [5]. Most compounds also displayed significant activity against CDK9T1 (Ki = 3.26-23.45 nM), another important therapeutic target [5].
The most promising compounds from this series—hydrazone 3a, N-phenylpyrazoline derivative 6b, and 2-aminopyridyl-3-carbonitrile derivative 8c—demonstrated outstanding anticancer activity against MCF-7 breast cancer cells with IC₅₀ values of 0.21, 0.21, and 0.23 nM, respectively [5] [6]. When evaluated in an MCF-7 breast cancer mouse xenograft model, these compounds showed significant in vivo efficacy at a dose of 10 mg/kg [5]. Molecular docking studies confirmed a unique binding mode in the active site of CDK1B with better docking scores than flavopiridol, providing structural insights for further optimization [5] [6]. Quantitative structure-activity relationship (QSAR) studies based on DFT-derived descriptors yielded highly predictive models (R² = 0.81), enabling rational design of more potent analogs [5].
The successful integration of computational and experimental approaches for developing this compound-based therapeutics follows a systematic workflow that maximizes efficiency and effectiveness. The process begins with compound design using molecular modeling and DFT-based descriptor calculations to prioritize promising structures [5] [2]. This is followed by synthesis and purification of selected derivatives using established chemical protocols [6]. Comprehensive structural characterization through spectroscopic methods (IR, NMR, MS) validates synthetic success and provides data for computational validation [4] [3]. Parallel computational studies using DFT methods determine electronic properties, reactivity descriptors, and tautomeric behavior [2] [3].
The subsequent biological evaluation phase assesses cytotoxic activity against relevant cancer cell lines and specific molecular targets such as CDKs [4] [5]. For compounds showing promising results, advanced testing in animal models confirms in vivo efficacy [5]. Throughout this process, data analysis and QSAR modeling identify critical structural features governing biological activity, informing the design of improved derivatives [5]. This iterative workflow continues until optimized candidates with desired potency and properties are obtained. The following diagram illustrates this integrated approach:
Diagram 1: Integrated workflow for developing this compound-based therapeutics combining computational and experimental approaches
The integration of DFT calculations with experimental approaches provides a powerful framework for advancing this compound derivatives in anticancer drug development. Well-established computational protocols, particularly using the B3LYP functional with polarized and diffuse basis sets, have demonstrated excellent predictive power for electronic properties, reactivity descriptors, and spectroscopic characteristics of these compounds [4] [3]. The strong correlation between DFT-calculated parameters and experimental data enables efficient prioritization of synthetic targets, reducing the time and resources required for drug candidate optimization [2] [3].
The promising results obtained for this compound derivatives as cytotoxic agents and CDK inhibitors highlight the therapeutic potential of this scaffold [4] [5]. With nanomolar activities against various cancer cell lines and demonstrated in vivo efficacy in xenograft models, these compounds represent valuable starting points for further development [5] [6]. The continued integration of computational and experimental methods, coupled with structural insights from molecular docking and QSAR studies, will undoubtedly accelerate the discovery of novel this compound-based therapeutics for cancer treatment. As computational power increases and DFT methodologies advance, the precision and predictive capability of these approaches will further enhance their value in rational drug design.
4-Hydroxycoumarin represents a privileged scaffold in medicinal chemistry and drug development, forming the structural basis for numerous pharmaceutically active compounds including anticoagulants, antiviral agents, and anticancer drugs. [1] The significance of this core structure stems from its versatile reactivity, particularly at the C-3 and O-4 positions, which enables diverse chemical modifications. Acylation reactions constitute fundamental transformations for expanding the molecular diversity and tuning the biological properties of this compound derivatives. [2] These reactions proceed through two primary pathways: C-acylation at the C-3 position and O-acylation at the O-4 position, each yielding distinct regioisomers with different chemical and pharmacological profiles.
The tautomeric nature of this compound profoundly influences its reactivity, as it exists in equilibrium between three potential forms: 4-hydroxy-2-chromenone (A), 2,4-chromandione (B), and 2-hydroxy-4-chromenone (C). [3] This tautomerism creates competing reaction pathways during acylation, making regioselective control a critical consideration in synthetic planning. Understanding the factors that govern this regioselectivity—including catalyst choice, solvent system, temperature, and acylating agent—is essential for designing efficient synthetic routes to target molecules. [2] These application notes provide a comprehensive overview of current acylation methodologies, detailed experimental protocols, and practical guidance to assist researchers in selecting and implementing the most appropriate acylation strategy for their specific research objectives.
C-acylation refers to the regioselective introduction of acyl groups at the C-3 position of this compound, yielding 3-acyl-4-hydroxycoumarin derivatives. These compounds represent key intermediates for numerous biological active molecules and further functionalization. [2] The C-3 position exhibits nucleophilic character due to the electron-rich enol-like system, enabling attack on electrophilic acylating agents.
Table 1: Comparative Analysis of C-Acylation Methods
| Method | Reagents & Conditions | Yield Range | Key Advantages | Limitations |
|---|---|---|---|---|
| Classical Chemical C-Acylation | Acid chlorides/anhydrides, Base (NaH), THF, 0°C to rt, 2h [4] | 70-85% | High regioselectivity, broad substrate scope | Strong base sensitivity, anhydrous conditions required |
| Ultrasound-Enhanced C-Acylation | Aldehydes, Hantzsch ester, DBSA, H₂O, US, 25-35°C [5] | 75-95% | Aqueous medium, shorter reaction times, higher yields | Special equipment required, limited to aldehydes |
| Microbial Biosynthesis | Engineered E. coli, Salicoyl-CoA, BIS3 enzyme, shake flasks [6] | ~500 mg/L | Sustainable approach, mild conditions | Lower yield, specialized microbial setup |
O-acylation involves the O-functionalization at the 4-hydroxy group, producing 4-acyloxycoumarin derivatives. These compounds are generally less common than their C-acylated counterparts but offer unique opportunities for prodrug development and further molecular elaboration. [2]
Table 2: Comparative Analysis of O-Acylation Methods
| Method | Reagents & Conditions | Yield Range | Key Advantages | Limitations |
|---|---|---|---|---|
| Solvent-Free O-Acylation | Carboxylic acids, PPA, 80-90°C, 1-2h [2] | 60-80% | Simple setup, no solvent, moderate yields | High temperature, potential side reactions |
| Solution-Phase O-Acylation | Acid chlorides, Pyridine, CH₂Cl₂, 0°C to rt, 4-12h [2] | 65-85% | Better reaction control, wider substrate scope | Solvent removal required, moisture sensitivity |
Activation Step: Dissolve O-acetylsalicylic acid (1.0 equiv) and N-hydroxysuccinimide (1.0 equiv) in anhydrous THF (15 mL) at 0°C. Add DCC (1.2 equiv) slowly with stirring. Continue stirring at 0°C for 1 hour, then allow to warm to room temperature and stir for additional 3 hours. Filter off the dicyclohexylurea precipitate to obtain the activated ester solution. [4]
Deprotonation: In a separate flame-dried flask, add NaH (2.0 equiv) to anhydrous THF (10 mL) at 0°C. Slowly add a solution of the active methylene compound (2.0 equiv) in THF (5 mL). Stir the mixture for 1 hour at 0°C to generate the nucleophile. [4]
C-Acylation: Add the activated NHS ester solution (1.0 equiv) dropwise to the nucleophile solution at 0°C. After complete addition, warm the reaction to room temperature and stir for 2 hours. Monitor reaction completion by TLC (hexane:ethyl acetate, 7:3). [4]
Work-up: Remove solvent under reduced pressure. Dilute the residue with water (20 mL) and wash with diethyl ether (2 × 15 mL). Acidify the aqueous layer with 10% HCl to pH 2-3. Extract the product with dichloromethane (3 × 20 mL). [4]
Cyclization: Reflux the intermediate with sodium ethoxide (2.0 equiv) in ethanol for 24 hours or treat with 10% HCl in methanol at room temperature for 48 hours to effect cyclization. [4]
Purification: Concentrate under reduced pressure and recrystallize from ethanol to obtain pure 3-acyl-4-hydroxycoumarin derivatives. [4]
Reaction Setup: In a 25 mL round-bottom flask, suspend this compound (1.0 mmol), aromatic aldehyde (1.2 mmol), Hantzsch ester (1.5 mmol), and DBSA (0.3 mmol) in deionized water (10 mL). [5]
Sonication: Place the reaction vessel in an ultrasonic bath maintained at 25-35°C. Subject the mixture to ultrasound irradiation for 45-90 minutes. Monitor reaction progress by TLC. [5]
Work-up: After completion, filter the precipitate and wash with cold water (5 mL) followed by cold ethanol (3 mL). [5]
Purification: Recrystallize the crude product from ethanol to afford pure 3-(het)arylmethyl-4-hydroxycoumarins. [5]
Reaction Setup: Mix this compound (1.0 mmol) with carboxylic acid (1.5 mmol) and polyphosphoric acid (3.0 g) in a 25 mL round-bottom flask. [2]
Heating: Heat the mixture at 80-90°C for 1-2 hours with constant stirring. Monitor by TLC for reaction completion. [2]
Work-up: After cooling to room temperature, carefully quench the reaction with ice-cold water (15 mL) with stirring. [2]
Extraction: Extract the product with ethyl acetate (3 × 15 mL). Combine the organic layers and wash with saturated NaHCO₃ solution (10 mL) followed by brine (10 mL). [2]
Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify further by column chromatography if needed using hexane:ethyl acetate gradient. [2]
For C-regioselectivity: The ultrasound-enhanced method provides superior efficiency and environmental benefits of aqueous media, making it ideal for most applications. [5] The classical chemical method offers broader substrate scope but requires stringent anhydrous conditions. [4]
For O-regioselectivity: Solvent-free conditions using PPA deliver moderate yields with operational simplicity, while solution-phase methods using pyridine as base and solvent allow better reaction control for sensitive substrates. [2]
For scale-up: Microbial biosynthesis represents the most sustainable approach for large-scale production of this compound core, though yields currently lag behind chemical methods. [6]
For pharmaceutical applications: The Hantzsch ester-mediated reductive alkylation avoids metal catalysts, reducing potential heavy metal contamination in API synthesis. [5]
Low regioselectivity: Employ stronger Brønsted acid catalysts to favor C-acylation over O-acylation. The tautomeric equilibrium can be shifted toward the C-reactive form. [2]
Poor yields in ultrasound method: Ensure proper positioning of the reaction vessel in the ultrasonic bath for maximum energy transfer. Optimize temperature between 25-35°C. [5]
Incomplete conversion in O-acylation: Increase reaction temperature gradually to 90°C and extend reaction time to 2 hours. Use fresh PPA for best results. [2]
Difficult purification: Utilize column chromatography with hexane:ethyl acetate gradient when recrystallization yields impure products. [4] [2]
The strategic application of regioselective acylation methods for this compound enables efficient access to diverse molecular architectures with tailored biological properties. C-acylation methodologies have been more extensively developed, particularly with advances in ultrasound-enhanced and organocatalytic approaches that offer improved efficiency and sustainability. [5] While O-acylation methods are less commonly employed, they provide valuable complementary routes to this compound derivatives with distinct physicochemical profiles. [2]
Selection between C-acylation and O-acylation strategies should be guided by the target application, with C-acylation generally preferred for direct biological activity optimization and O-acylation valuable for prodrug development and specific synthetic applications. The continuing evolution of these methodologies, including emerging biocatalytic approaches [6] and multicomponent reactions [7], promises to further expand the synthetic toolbox available to researchers working with this privileged scaffold in pharmaceutical development.
4-Hydroxycoumarin is a privileged scaffold in medicinal chemistry, serving as a precursor to numerous pharmaceutical agents with anticoagulant, anti-inflammatory, and anticancer activities [1]. Traditional synthetic methods often involve hazardous solvents, catalysts, and energy-intensive conditions. Green chemistry approaches have emerged as sustainable alternatives, offering enhanced safety, reduced environmental impact, and often improved efficiency [2]. These protocols detail three optimized green synthesis methods for generating this compound derivatives with potential bioactivity.
Table 1: Comparison of Green Synthesis Methods for this compound Derivatives
| Method | Catalyst/Solvent System | Reaction Conditions | Yield Range | Key Advantages |
|---|---|---|---|---|
| One-Pot Synthesis [2] | Vinegar (AcOH)/Ethanol (1:1) | Reflux, 5 hours | Good to Excellent | Benign catalyst, easy isolation, low cost |
| Nano-Catalyzed Synthesis [3] | Nano-CeO₂, Solvent-free | Not Specified | Good to Excellent | Reusable catalyst, simple workup |
| Aqueous Chalcogenylation [4] | Iodine, Water | Room Temperature | High | Ultra-mild conditions, excellent atom economy |
This method provides a green, simple, and low-cost protocol for synthesizing coumarin-hydroxybenzohydrazide derivatives with expected antioxidant activity [2].
This approach employs a thermally stable, readily available nanocatalyst for the synthesis of bis(this compound) methane derivatives under environmentally benign conditions [3].
A highly efficient and mild method for constructing C-Se and C-S bonds at the C3 position of 4-hydroxycoumarins and related heterocycles [4].
The following diagram illustrates the general decision-making workflow for selecting and executing these green synthesis methods.
All synthesized compounds must be thoroughly characterized to confirm structure and purity. The following techniques are standard:
The presented green synthesis protocols offer efficient, sustainable, and practical routes for constructing diverse this compound derivatives. These methods align with the principles of green chemistry by utilizing benign catalysts like vinegar and nano-CeO₂, safe solvents like ethanol and water, and energy-efficient conditions. The resulting compounds show significant potential for development into therapeutic agents for inflammation, cancer, and oxidative stress-related diseases [2] [6] [1]. Researchers are encouraged to adopt these protocols to accelerate drug discovery while minimizing environmental impact.
This compound represents a privileged scaffold in material science with applications extending far beyond its well-documented biological activities. This versatile molecule possesses a unique conjugated architecture characterized by a benzopyran-2-one core structure with a hydroxyl group at the 4-position, enabling rich photophysical properties and diverse chemical reactivity. The compound exists in three tautomeric forms (4-hydroxy-2-chromenone, 2,4-chromandione, and 2-hydroxy-4-chromenone), which contribute to its versatility in material applications [1]. The characteristic UV absorption at approximately 308 nm and significant fluorescence properties make it particularly valuable for optical applications [1].
While this compound derivatives have historically been investigated primarily for pharmaceutical applications (particularly as anticoagulant agents), recent advances have revealed their considerable potential in material science [2] [3]. These compounds exhibit remarkable photochemical properties that can be strategically exploited in the design of fluorescent materials, molecular sensors, polymer additives, and advanced synthetic intermediates. The growing recognition of these applications is reflected in market analyses indicating expansion driven by diverse industrial sectors, with the global market projected to reach approximately $200 million by 2033 [4].
These Application Notes provide a comprehensive technical resource for researchers exploring this compound-based materials, detailing specific applications, synthetic protocols, and analytical methods essential for leveraging this versatile molecular scaffold in advanced material systems.
The applications of this compound in material science derive from its distinctive photophysical properties and chemical reactivity. The following tables summarize its key applications and performance characteristics across various material categories.
Table 1: Applications of this compound in Fluorescent Materials and Sensors
| Application Category | Specific Examples | Key Performance Characteristics | References |
|---|---|---|---|
| Fluorescent Whitening Agents | Textiles, papers, cosmetics | Strong blue-green fluorescence; Enhanced brightness with electron-donating substituents; Compatibility with polymer matrices | [4] [5] [6] |
| Fluorescent Probes/Labels | Biological imaging, molecular sensors | High fluorescence quantum yield; Solvatochromic properties; Photostability; Functionalizable for specific targeting | [6] |
| Laser Dyes | Tunable dye lasers | Emission in blue-green spectrum (≈450-550 nm); Suitable as gain medium; Structural tunability for wavelength adjustment | [6] |
Table 2: Applications in Polymer and Coating Technologies
| Application Category | Specific Examples | Key Performance Characteristics | References |
|---|---|---|---|
| UV Absorbers/Stabilizers | Sunscreens, polymer coatings, packaging materials | Efficient UV absorption (peak ≈308 nm); Photostability; Reduction of polymer photodegradation | [5] [6] |
| Polymer Additives | Specialty polymers, resins | Enhanced weatherability; Fluorescence for quality control; Potential cross-linking capability | [4] [5] |
| Liquid Crystals | Display technologies | Structural anisotropy; Ability to form mesophases when appropriately substituted; Electronic conjugation | [2] |
Table 3: Applications as Synthetic Intermediates and Functional Materials
| Application Category | Specific Examples | Key Performance Characteristics | References |
|---|---|---|---|
| Organic Synthesis Intermediates | Dyes, complex heterocycles, coordination polymers | Versatile reactivity at C-3 and hydroxyl positions; Participation in multicomponent reactions; Metal-chelating capability | [2] [7] [1] |
| Electro-optical Materials | OLEDs, nonlinear optics | Extended π-conjugation in derivatives; High molar absorptivity; Charge transport capabilities | [6] |
| Supramolecular Systems | Molecular recognition, host-guest complexes | Hydrogen bonding capacity; Rigid planar structure; Tunable electronic properties | [1] |
The material applications of this compound derivatives are strongly influenced by their structural modifications. For instance, O-acylation typically enhances UV absorption capabilities and may improve compatibility with polymer matrices, while C-acylation (particularly at the C-3 position) can significantly alter electronic distribution and extend conjugation, leading to redshifted absorption and emission spectra [6]. The emergence of advanced synthetic methodologies, including multicomponent reactions and ternary catalytic systems, has enabled the construction of complex this compound derivatives with adjacent quaternary and tertiary stereocenters, substantially expanding the structural diversity available for material optimization [7].
The Pechmann condensation represents one of the most direct and widely employed methods for synthesizing the this compound core structure [6].
Reagents and Materials:
Experimental Procedure:
Typical Yield: 64% (10.4 g); Purity: >98% by HPLC [6].
Characterization Data:
This method provides an efficient pathway to this compound with reduced formation of byproducts [6].
Reagents and Materials:
Experimental Procedure:
Typical Yield: 70-75%; Purity: >95% by HPLC [6].
Synthetic pathways for this compound production:
O-acylation provides access to 4-coumarinyl carboxylate derivatives with enhanced lipophilicity and modified photophysical properties [6].
Reagents and Materials:
Experimental Procedure:
Characterization: O-acyl derivatives typically exhibit upfield shifts of the C-3 proton in ¹H NMR and higher wavelength UV absorption compared to the parent this compound [6].
C-acylation produces 3-acyl-4-hydroxycoumarin derivatives with extended conjugation and significantly modified electronic properties [6].
Reagents and Materials:
Experimental Procedure:
Typical Yield: 70-85%; Applications: These derivatives serve as key intermediates for fluorescent materials and molecular sensors [6].
Ternary catalytic systems enable the construction of sophisticated this compound derivatives with adjacent stereocenters, significantly expanding structural diversity for advanced material applications [7].
Reagents and Materials:
Experimental Procedure:
Typical Yield: 83-86% with diastereomeric ratio >20:1 [7].
Advanced functionalization pathways for this compound:
Comprehensive characterization of this compound derivatives is essential for quality control and structure-property relationships.
UV-Vis Spectroscopy:
Fluorescence Spectroscopy:
FT-IR Spectroscopy:
NMR Spectroscopy:
HPLC Analysis:
Thermal Analysis:
Recent research has revealed several promising emerging applications for this compound derivatives in advanced material systems:
Supramolecular Assemblies: Functionalized this compound derivatives demonstrate potential for creating organized molecular architectures through directed hydrogen bonding and π-π interactions. These systems show promise for developing molecular sensors with specific recognition capabilities [1].
Smart Responsive Materials: The phototautomerism of this compound enables the development of photo-responsive systems that undergo reversible structural changes upon light irradiation. These properties are being exploited in the design of molecular switches and photochromic materials [1] [6].
Electronic and Optoelectronic Materials: With appropriate substitution patterns, this compound derivatives exhibit charge transport properties suitable for incorporation into organic electronic devices. Recent investigations have explored their application in OLEDs as emitting layers and in organic photovoltaics as electron-accepting materials [6].
Advanced Synthetic Methodologies: The development of novel catalytic systems, including the ternary catalysis approach [7], enables efficient construction of complex this compound architectures with multiple stereocenters. These methodologies provide access to previously inaccessible structural motifs with tailored electronic properties.
Future development roadmap for this compound materials:
The future development of this compound-based materials will be guided by several key factors, including the demand for sustainable synthesis methods, deeper understanding of structure-property relationships, and innovative approaches to multifunctional material design. As research in this field advances, this compound derivatives are poised to play an increasingly significant role in the development of advanced material systems with tailored electronic, optical, and mechanical properties.
| Parameter | Impact on Encapsulation Efficiency (EE) | Optimal Condition / Method | Key Findings |
|---|---|---|---|
| Preparation Method | Determines initial drug loading and vesicle formation [1] [2] | Proliposome Method [1], Thin-Film Hydration [2] | Proliposome method with DMSO used for 4-Hydroxycoumarin [1]; Microfluidics offers high reproducibility [2] |
| Lipid Composition & Concentration | Higher lipid concentration increases EE; cholesterol enhances stability [3] [4] | High Phosphatidylcholine concentration [3] | Linear relationship between lipid concentration and EE; bilayer interaction crucial [3]; Cholesterol improves rigidity and drug retention [4] |
| Process Parameters | Homogenization and post-formation steps control size and distribution [1] [3] | Multiple Freeze-Thaw Cycles [3], Extrusion [1] | 10 freeze-thaw cycles increased EE without enzyme denaturation [3]; Extrusion through polycarbonate filters for size calibration [1] |
| Drug-Lipid Interactions | Electrostatic interactions can significantly improve EE [3] | Low Ionic Strength Buffer [3] | Encapsulation efficiency decreases with increasing salt concentration; suggests encapsulation relies on enzyme-phospholipid interaction [3] |
This protocol is adapted from the method used specifically for this compound [1].
Materials:
Procedure:
Encapsulation Efficiency (EE) is most accurately determined by quantifying the free (unencapsulated) drug in the suspension after separating it from the liposomes.
Separation and Analysis Workflow: The diagram below illustrates the primary methods for separating free drug from liposomes, followed by quantitative analysis.
Calculation:
Use the formula below, where the free drug concentration is determined from the analysis step above.
EE (%) = [(Total amount of drug added - Amount of free drug in supernatant) / Total amount of drug added] × 100 [1].
Q1: How can I improve the stability and shelf-life of my this compound liposomes?
Q2: The encapsulation efficiency for my protein/enzyme is very low. What can I do? This is a common issue with fragile biomolecules. The key is to induce specific interactions between the protein and the lipid bilayer [3].
Q3: Are there advanced methods for more efficient and stable drug loading? Yes, for suitable drug molecules, remote loading techniques (also called active loading) can achieve very high encapsulation efficiencies (>90%) and excellent stability.
The tables below summarize proven, high-yield protocols for different types of 4-Hydroxycoumarin coupling reactions from recent research.
Table 1: pTSA-Catalyzed Three-Component Reaction for Fused Heterocycles [1] This method is excellent for creating complex molecular architectures and avoids the use of transition metals.
| Parameter | Optimal Condition |
|---|---|
| Reaction Type | Three-component, one-pot cyclization |
| Typical Substrates | Salicylaldehyde, 1,3-dimethylbarbituric acid or this compound, electron-rich arenes (e.g., 1,3,5-trimethoxybenzene) |
| Catalyst | p-Toluenesulfonic acid (pTSA), 10 mol% |
| Solvent | Ethanol (2 mL / 0.25 mmol scale) |
| Temperature | 80 °C |
| Reaction Time | ~12 hours |
| Work-up | Product often precipitates; no column chromatography needed |
| Reported Yield | Up to 95% |
Table 2: Iron-Catalyzed Three-Component Annulation [2] This method provides a sustainable and selective pathway to coumarin-fused N-heterocycles using a low-toxicity, inexpensive metal catalyst.
| Parameter | Optimal Condition |
|---|---|
| Reaction Type | Three-component tandem annulation |
| Typical Substrates | This compound, Aldehydes, Anilines (for quinolinones) or Ammonium acetate & Isoxazoles (for pyridines) |
| Catalyst | FeCl₃, 20 mol% |
| Solvent | Acetic Acid (AcOH) |
| Temperature | 100 °C |
| Reaction Time | ~10 hours |
| Atmosphere | Essential (Aerobic) |
| Reported Yield | Up to 87% |
Table 3: Iodine-Promoted Chalcogenylation [3] A very mild and environmentally friendly method for introducing sulfur or selenium at the 3-position of this compound.
| Parameter | Optimal Condition |
|---|---|
| Reaction Type | Electrophilic chalcogenylation |
| Substrates | This compound / 4-Hydroxyquinolinone |
| Reagent | Molecular Iodine (I₂) |
| Solvent | Water |
| Temperature | Room Temperature |
| Key Advantage | Mild conditions, green solvent |
Use the following decision tree to diagnose and resolve common issues that lead to low yields. The process guides you from initial checks through specific problem identification.
Q: My starting materials remain unconsumed. What could be wrong?
Q: I see multiple spots on my TLC. How can I improve selectivity?
Q: Are there greener alternatives to traditional organic solvents?
Q: My product is unstable during purification. Any advice?
This section provides a detailed, step-by-step procedure based on a highly successful published method.
The workflow for this reaction is straightforward, leveraging precipitation as a simple and effective purification method.
| Question | Answer |
|---|---|
| What is this compound? | An organic compound (C₉H₆O₃); core structure for various pharmaceuticals and rodenticides [1] [2]. |
| Is it clinically approved? | No, it is an experimental small molecule, not approved for medical use [1]. |
| What are its primary research applications? | Serves as a key precursor for anticoagulants (e.g., Warfarin) [3] [4] [5] and is investigated for anti-inflammatory and antinociceptive properties [6] [7]. |
| What is a major interaction mechanism? | Acts as a Vitamin K Antagonist (VKA). 4-HC-based drugs inhibit vitamin K epoxide reductase, disrupting synthesis of vitamin K-dependent clotting factors [8] [5]. |
| What is its pharmacokinetic profile? | In silico studies suggest favorable properties: it can cross the blood-brain barrier and does not interact with P-glycoprotein [6]. |
Here are specific issues you might encounter and methodologies to address them.
The following diagrams summarize the key pathways and methodologies discussed.
| Method & Catalyst System | Key Stereochemical Outcome | Optimal Conditions | Key Factors Influencing Stereoselectivity |
|---|---|---|---|
| Ternary Catalytic Multicomponent Reaction [1] | Constructs adjacent quaternary & tertiary stereocenters; dr >20:1 [1] | [PdCl(η3-C3H5)]2 (5 mol%), rac-phosphoric acid (10 mol%), 4-bromoaniline (50 mol%), 4Å MS, PhCl, -10°C [1] | Palladium catalyst & 4-bromoaniline are critical; absence drops yield to <5%. 4Å MS significantly improves yield. Temperature-sensitive; 0°C reduces yield & dr [1]. |
| Cerium-Ammonium Nitrate (CAN) Mediated [2] | High regio- and stereoselectivity; forms two new chiral centers with inherited chirality from d-glycals [2] | Ceric Ammonium Nitrate (CAN), 90°C, 1 hour [2] | Uses chiral pool starting materials (d-glycals) to control stereochemistry [2]. |
The following diagram outlines the general workflow and critical control points for establishing stereoselectivity, based on the ternary catalytic system.
Here are answers to specific problems you might encounter in your experiments.
FAQ: My reaction yields the product with poor diastereomeric ratio (dr). What are the most common fixes? The most critical parameters to check are your catalyst system and additives [1].
FAQ: How can I achieve high enantioselectivity, not just diastereoselectivity? The ternary catalytic system described uses a racemic phosphoric acid (rac-PA) to achieve high diastereoselectivity [1]. To obtain a product with high enantioselectivity, you would need to employ an enantiopure chiral catalyst. The research indicates that using a chiral version of the phosphoric acid catalyst in such systems is a viable strategy to control the absolute stereochemistry of the new centers formed [1].
FAQ: Are there alternative strategies to control stereochemistry in 4-Hydroxycoumarin derivatives? Yes, other strategies include:
For reliable results, follow these step-by-step procedures closely.
This protocol is for constructing pyranocoumarins with adjacent quaternary and tertiary stereocenters.
This method provides a single-step route to chirally pure dihydrofurocoumarins.
The field of stereoselective this compound synthesis is advancing through complex catalytic systems. The success of your experiment will depend heavily on meticulous attention to the catalyst combination, additives, and reaction conditions.
The table below summarizes common problems encountered during the synthesis and purification of 4-HC derivatives, along with their potential solutions.
| Problem | Possible Causes | Suggested Solutions |
|---|---|---|
| Low Product Yield [1] | Incomplete reaction; incorrect reactant ratios; inefficient crystallization. | Ensure thorough mixing; use excess sodium and acid as per original synthesis; confirm reagent purity; optimize crystallization conditions (solvent, temperature, cooling rate). |
| Impure or Colored Product [1] [2] | Presence of tar-like byproducts; inorganic salts; side reactions during synthesis. | Implement hot filtration to remove tars; perform re-precipitation or recrystallization from appropriate solvents (e.g., ethanol, water); use purification columns (e.g., silica gel) [1] [2]. |
| Difficulty in Crystal Formation [1] | Rapid precipitation from solution; oiling out of the product. | Induce slow crystallization by cooling a hot, saturated solution gradually; scratch the flask with a glass rod to provide a nucleation point; consider alternative solvent pairs for recrystallization. |
| Inconsistent Analytical Results [3] | Sample degradation; impurities interfering with analysis; incorrect HPLC method parameters. | Use a stability-indicating HPLC method (e.g., C18 column, Methanol:Water 70:30 v/v, 1 mL/min flow, detection at 276 nm) to separate and accurately quantify the compound; validate method specificity [3]. |
The following workflow diagram illustrates a general purification and characterization pathway, integrating the troubleshooting points above.
A multi-technique approach is essential for conclusive characterization. You should employ the following methods:
The C-3 position of 4-HC is highly reactive due to the influence of the adjacent hydroxyl and carbonyl groups, making it a prime site for modification [5] [4].
Low yields in metallocomplex formation can be addressed by optimizing the reaction conditions, based on successful syntheses:
Research articles often combine synthesis with computational and pharmacological studies.
I hope this technical support guide provides a solid foundation for your work with this compound.
For a 4-hydroxycoumarin-loaded liposome system, a 60-day stability study was conducted. The quantitative data below can serve as a reference for expected performance under specific storage conditions [1].
Table: Stability Parameters of this compound-Loaded Liposomes
| Parameter | Initial Value | 30-Day Value | 60-Day Value |
|---|---|---|---|
| Encapsulation Efficiency (%) | 80.53 ± 1.95 | 79.38 ± 1.25 | 77.13 ± 1.42 |
| Particle Size (nm) | 993.33 ± 18.50 | 1006.67 ± 15.70 | 1056.67 ± 19.50 |
| Polydispersity Index (PDI) | 0.54 ± 0.03 | 0.57 ± 0.02 | 0.62 ± 0.02 |
| Zeta Potential (mV) | -45.23 ± 1.25 | -44.37 ± 1.36 | -42.80 ± 1.31 |
Experimental Protocol for Liposome Stability Testing [1]:
The process for preparing and testing the stability of the liposomal formulation can be summarized in the following workflow:
Here are some common issues and their evidence-based solutions.
Q1: What are the best practices for storing pure this compound and its derivatives?
Q2: I am observing decreased performance in my biological assays. Could storage be a factor?
Q3: How can I improve the stability and bioavailability of this compound in experimental models?
The table below summarizes the available data on the solubility of 4-Hydroxycoumarin and solvents frequently used in its reactions.
| Solvent | Reported Solubility / Use | Notes / Context |
|---|---|---|
| Water | Practically insoluble [1] | -- |
| Ethanol | Freely soluble [1] | Used in synthesis and condensation reactions [2] [3]. |
| Diethyl Ether | Freely soluble [1] | -- |
| DMSO | Slightly soluble [1] | Suitable for spectroscopic studies or reactions requiring a polar aprotic solvent. |
| Methanol | Slightly soluble [1] | Used in cleavage reactions and for analytical purposes (HPLC) [3] [4]. |
| Toluene / Xylene | -- | Used as a solvent for the synthesis of this compound itself, requiring anhydrous conditions [3]. |
| 1,2-Dichloroethane | -- | Used with a catalyst (e.g., p-TsOH) for coupling this compound with alcohols [2]. |
| Acetic Acid | -- | Used as a medium for condensation reactions with aldehydes [2]. |
Here are detailed methodologies for common reactions involving this compound, as reported in recent research.
This is a classic Pechmann reaction pathway [3].
This protocol describes the synthesis of second-generation anticoagulant rodenticides [2].
This is a common reaction to form dimeric structures [2] [3].
For a logical approach to solvent selection, you can follow this general workflow, though specific solvent properties for every scenario are not fully detailed in the search results.
What is the melting point of this compound? The literature melting point is 211-213 °C [4] [1].
Why is my reaction yield low when coupling this compound with an alcohol? The search results indicate that using strong Brønsted acids (like HCl or H₂SO₄) for this coupling can lead to preferential dehydrohalogenation and low yields [2]. An improved method is to use 1,2-dichloroethane as a solvent with a catalytic amount of p-toluenesulfonic acid (p-TsOH) [2].
Can this compound be O-acylated or C-acylated? Yes, both are possible. The literature reports two main types of acylation: C-acylation (at the 3-position) and O-acylation (on the hydroxyl group) [3]. Interestingly, one study reported a novel pathway where an O-acylation compound could be converted to a C-acylation compound in the presence of potassium cyanide [3].
The stability of these compounds is highly dependent on their specific structure and the environment. The following table summarizes the main factors identified in recent studies:
| Factor | Effect on Stability | Evidence & Context |
|---|---|---|
| pH of Aqueous Solution | Stability is pH-dependent; decomposition rates vary with acidity/alkalinity. | Observed in coumarin dimers; different compound groups showed varying stability across pH levels [1]. |
| Structural Class (e.g., presence of OH groups) | Compounds with annelated dihydrofuran rings are more stable. Those with primary/secondary OH groups are more prone to decomposition. | Classification of coumarin dimers into groups (I-V) revealed stark differences in stability and degradation products [1]. |
| Oxidative Environment | Susceptible to radical-driven degradation, a process relevant for Advanced Oxidation Processes (AOPs) in wastewater treatment. | Study on 4,7-dihydroxycoumarin derivatives investigated their reaction with hydroxyl radicals (HO•) [2]. |
| Primary Hydrolytic Pathway | Retro-Michael reaction can be a principal step in the de-dimerization of certain coumarin dimers. | Identified as the main hydrolytic path for one group of coumarin dimers in aqueous solution [1]. |
Here are detailed methodologies for evaluating the stability of your compounds, as described in the research.
This method is used to assess chemical stability under various pH conditions [1].
Materials:
Procedure:
This methodology combines experimental spectroscopy with computational modeling to understand degradation mechanisms initiated by highly reactive radicals [2].
Materials:
Procedure:
koverall) for the reaction.The workflow for the radical-driven degradation study can be visualized as follows:
All 4-hydroxycoumarin-derived anticoagulants share the same mechanism. They inhibit the enzyme vitamin K epoxide reductase (VKOR), which is essential for recycling vitamin K. This recycling process is required for the activation of several clotting factors (II, VII, IX, and X). By blocking it, these anticoagulants deplete the body's active vitamin K reserves, thereby reducing the synthesis of functional clotting factors and slowing blood coagulation [1] [2].
The diagram below illustrates this mechanism and the core structure shared by these compounds:
The table below summarizes experimental data from animal studies, which is crucial for understanding the fundamental differences in potency and duration of action within this drug class.
| Anticoagulant | Relative Potency | Terminal Half-Life (in Rabbits) | Key Characteristics |
|---|---|---|---|
| Warfarin [3] [4] [5] | Reference standard (less potent) | ~5.6 hours | Short-acting; used in human medicine. |
| S-Warfarin [3] [4] | More potent than racemic warfarin | Similar to warfarin | The (S)-enantiomer is 3-5x more potent than the (R)-enantiomer. |
| Difenacoum [3] [4] [5] | More potent than warfarin | ~83.1 hours | Second-generation, long-acting. |
| Brodifacoum [3] [4] [5] | Similar potency to racemic warfarin, but extremely long-acting | ~60.8 hours (487h in a human case) | Second-generation, very long-acting; high risk of bioaccumulation. |
The differences in half-life and potency directly influence the clinical and commercial use of these compounds.
The comparative data primarily comes from well-established pharmacological studies. Here are the core methodologies used in the research:
1. Pharmacokinetic Profiling
2. Pharmacodynamic Response Measurement
3. In Vitro Enzyme Inhibition Assays
This compound serves as a key scaffold for a wide range of biologically active compounds. The table below summarizes their core activities and provides examples for comparison [1] [2].
| Biological Activity | Representative Derivatives/Drugs | Key Findings and Experimental Outcomes |
|---|---|---|
| Anticoagulant | Warfarin, Dicoumarol, Phenprocoumon, Brodifacoum [1] [3] | Vitamin K antagonists; target vitamin K 2,3-epoxide reductase in liver microsomes; used to treat thrombophlebitis, pulmonary embolism, and cardiac conditions [1] [2] [3]. |
| Anticancer | Various synthetic derivatives (e.g., 4h, 4i, Pd(II) complexes) [4] [5] [6] | See detailed tables below for specific cytotoxicity and anti-motility data. |
| Antibacterial | Novobiocin, Clorobiocin [3] | Exhibit a broad spectrum of activity against Gram-positive bacteria, including methicillin-resistant strains [3]. |
| Anti-inflammatory & Analgesic | -- | Demonstrated analgesic, anti-arthritis, and anti-inflammatory properties in pharmacological investigations [1] [2]. |
| Antioxidant | Benzopyranodicoumarins, Palladium(II) complexes [1] [4] | Selective antiradical activity towards •OH and -•OOH radicals; anti-ABTS cation radical activity comparable to ascorbate [4]. |
| Antiviral | -- | Reported anti-viral and anti-HIV activities [1] [2] [7]. |
The following table compares the cytotoxic potential of various this compound derivatives against different human cancer cell lines, as measured by IC₅₀ values (the concentration required to inhibit 50% of cell growth) [4] [3].
| Derivative | Cancer Cell Line | IC₅₀ (μM) | Notes |
|---|---|---|---|
| Coumarin-Dithiocarbamate Hybrid (Compound 1) [3] | MGC-803 (gastric) | 4.96 ± 0.78 | More potent than 5-Fluorouracil (5-FU, IC₅₀ = 7.01 ± 1.34 μM) on this cell line [3]. |
| MCF-7 (breast) | 10.44 ± 2.34 | ||
| Palladium(II) Complex C1 [4] | HCT-116 (colon carcinoma) | 25.6 | Tested at 50 μM; complex C1 decreased viability to ~40% [4]. |
| A375 (melanoma) | 25.3 | ||
| MIA PaCa-2 (pancreatic carcinoma) | 29.7 | ||
| Palladium(II) Complex C2 [4] | HCT-116 (colon carcinoma) | 20.4 | Tested at 50 μM; complex C2 decreased viability to ~30% [4]. |
| A375 (melanoma) | 22.1 | ||
| MIA PaCa-2 (pancreatic carcinoma) | 29.3 |
A 2022 study synthesized ten new 3-amidocoumarins and evaluated their ability to inhibit lung cancer cell invasion and migration without inducing cytotoxicity [6]. The table below summarizes the key findings for the most active compounds.
| Derivative | Biological Activity | Experimental Data & Outcome |
|---|---|---|
| Compound 4h [6] | Invasion Inhibition | ~50% inhibition of A549 cell invasion at 5 μM [6]. |
| Effect on EMT Markers | Decreased protein expression of N-cadherin; suppressed mRNA expression of Snail and Twist [6]. | |
| Compound 4i [6] | Invasion Inhibition | ~40% inhibition of A549 cell invasion at 5 μM [6]. |
| Effect on EMT Markers | Significantly increased E-cadherin expression; downregulated N-cadherin, Snail, and Twist in a dose-dependent manner [6]. | |
| Compound 4d [6] | Invasion Inhibition | ~40% inhibition of A549 cell invasion at 5 μM [6]. |
| Effect on EMT Markers | Did not significantly affect E-cadherin or N-cadherin expression [6]. |
The differential effects on Epithelial-Mesenchymal Transition (EMT) markers can be visualized as a simplified signaling pathway. Compounds 4h and 4i suppress key promoters of this process, thereby inhibiting cell motility.
For researchers aiming to replicate or evaluate these studies, here is a summary of the key experimental methodologies used in the cited literature.
This workflow outlines the standard procedures used to evaluate the anticancer potential of the derivatives [4] [6].
Based on the compiled data, here are some key insights for professionals in the field:
The table below summarizes key studies that directly compare computational predictions with experimental results for various 4-hydroxycoumarin derivatives.
| Derivative Type / Study Focus | Computational Methods | Key Computational Findings | Experimental Correlations & Biological Activity |
|---|
| 3-Cinnamoyl this compound Derivatives (2024 Study) [1] | Methods: DFT (B3LYP, M06-2x), HF. Basis Set: 6-31++G(d,p). Properties: Geometry, IR, NMR, UV-Vis, chemical reactivity descriptors [1] | • Acetamido-substituted derivative: highest reactivity [1] • Nitro-substituted derivative: least reactive, strongest electrophile [1] • Pronounced OH/C=O tautomerism present in most compounds [1] | Good linear agreement between calculated and experimental IR, 1H NMR, 13C NMR, and UV-Visible data [1] | | New Cytotoxic 4-Hydroxycoumarins (2008 Study) [2] [3] | Methods: DFT (B3LYP), MM2, OPLS. Properties: Geometry optimization, dipole moment, Log P, HOMO/LUMO energies, molecular volume/charges for QSAR [2] [3] | • Analysis of physicochemical parameters (e.g., dipole moment, HOMO/LUMO) for QSAR insights [2] [3] | • SS-16 & SS-21: Showed good cytotoxic activity against HL-60 (leukemia) and EJ (bladder carcinoma) cell lines [2] [3] • Activity was weaker than the standard drug melphalan [2] [3] | | 3-Formyl-4-hydroxycoumarin Enamines (2023 Study) [4] | Method: In silico molecular docking. Target: CDK-8 protein [4] | • Compounds 4g & 4h: Best binding affinity (-6.8 kcal/mol) [4] | • Compound 4g: Potent anti-tumor activity in potato disc assay (IC₅₀ 1.12 ± 0.2 µM), outperforming standard vinblastine [4] • Binding energy values agreed with experimental results [4] | | Photoexcited 4-Hydroxycoumarins (2025 Study) [5] | Calculations: Cyclic voltammetry, Rehm-Weller equation, Stern-Volmer quenching, UV-Vis spectroscopy [5] | • Excited state of deprotonated coumarin is a strong SET reductant (Ered = -2.77 V vs. SCE) [5] • Capable of generating radicals from stable precursors (e.g., perfluoroalkyl iodides) [5] | Mechanism Confirmed: Photophysical studies (fluorescence quenching, lifetime measurements) confirmed the proposed SET mechanism for radical dearomatization to synthesize 2,4-chromandiones [5] |
For reproducibility, here are the detailed methodologies from the key experiments cited above.
The following diagrams, created using Graphviz, illustrate the core logical relationships and experimental pathways described in the research.
The integrated computational and experimental studies on this compound derivatives reveal several critical points:
| Structural Modification / Compound Class | Key Biological Activities & Experimental Findings | Primary Assays / Models Used |
|---|---|---|
| 3-Substitution (e.g., Warfarin-type) [1] | Anticoagulant Activity: Acts as a vitamin K antagonist, inhibiting vitamin K 2,3-epoxide reductase. Some derivatives show effects similar to coumachlor or warfarin in vivo. [1] | In vivo anticoagulant activity assays; thrombophlebitis, pulmonary embolism models [1] |
| 3-Cinnamylidene Derivatives (e.g., Compound B8) [2] | Anti-inflammatory Activity: Significant inhibition of IL-6 release in LPS-induced mouse and human cell lines. Compound B8 showed IC50 values of 4.57 μM (J774A.1 cells) and 6.51 μM (THP-1 cells). Acts via the MAPK signaling pathway. [2] | In vitro IL-6 ELISA on J774A.1 (mouse) and THP-1 (human) cells; in vivo models of acute lung injury and colitis [2] |
| Palladium(II) Complexes (C1, C2) [3] | Cytotoxic/Anticancer Activity: Decreased viability in carcinoma cell lines (HCT116, A375, MIA PaCa-2) by inducing apoptosis. Showed selective antiradical activity and effects on antioxidative defense enzymes. [3] | In vitro cytotoxicity (MTT) assay; zebrafish embryo in vivo toxicity test; antiradical activity assays (ABTS, •OH, •OOH) [3] |
| Enamines (e.g., 4g) [4] | Anti-tumor Activity: Compound 4g exhibited potent anti-tumor activity with an IC50 of 1.12 ± 0.2 μM in a potato disc tumor assay, outperforming the standard drug Vinblastine. Also showed strong binding affinity to CDK-8 protein in silico. [4] | Potato disc tumor assay (Agrobacterium tumefaciens-induced); in silico molecular docking against CDK-8 protein [4] |
| Biscoumarins (3,3'-arylidenebis-4-hydroxycoumarins) [1] [5] | Diverse Activities: Exhibit antioxidative and antibacterial activities. One derivative, 3,3'-(4-chlorophenylmethylene)-bis-(4-hydroxy-2H-1-benzopyran-2-one), showed low toxicity and is a prospective lead compound. [1] [5] | Antioxidant assays (e.g., free radical scavenging); antibacterial susceptibility testing [1] |
For researchers looking to replicate or build upon these findings, here is a summary of key experimental methodologies from the cited studies.
The biological activities of this compound derivatives are often mediated through interactions with specific cellular signaling pathways, as shown in the diagram below.
This overview of structure-activity relationships demonstrates that this compound is a versatile scaffold. Key modifications, particularly at the 3-position and through metal complexation, can significantly enhance targeted biological activities such as anti-inflammatory and anti-tumor effects.
The table below organizes key experimental findings on the toxicity and safety of different 4-hydroxycoumarin derivatives. "NR" indicates information was not reported in the available studies.
| Derivative Name / Core Structure | Class / Key Feature | Tested Doses (in vivo) | Experimental Model | Observed Toxicity & Key Findings |
|---|---|---|---|---|
| PTBAC & 2CTMBHC [1] | Bis-coumarin; α-glucosidase inhibitors | Not specified | STZ-induced diabetic mice (oral administration) | No apparent signs of toxicity or mortality during the assay period [1]. |
| This compound (4H) [2] | Parent compound | 200 mg/kg (single oral dose) | Swiss mice (Hippocratic screening) | No induced changes in behavior or histology of treated animals [2]. |
| LP4C [3] | Anti-biofilm coumarin derivative | 20, 40, 80 mg/kg (over 3 weeks); LD50 determined | C57BL/6 mice (intragastric administration) | No death or toxicity signs at lower doses; slight hemorrhagic phenomena in liver at 320 mg/kg; LD50 = 1.352 g/kg [3]. |
| Compound B8 [4] | Anti-inflammatory derivative | 100, 200, 400 mg/kg (single oral dose) | ICR mice (acute toxicity study) | No mortality; well-tolerated with no significant changes in body weight or organ histopathology [4]. |
| 3,3'-(4-chlorophenylmethylene)-bis-(4-hydroxy-2H-1-benzopyran-2-one) [5] | Bis-coumarin; Anticoagulant | 50, 100, 200 mg/kg | Mice | Showed low toxicity and was identified as a prospective lead compound [5]. |
To help you interpret the data, here is a brief overview of the key experimental methodologies referenced in the studies.
The following diagram illustrates a typical workflow for pre-clinical toxicity assessment of a new derivative, integrating the key experiments mentioned above.